Ethambutol Hydrochloride
Description
TB can be an opportunistic infection (OI) of HIV.
This compound is the hydrochloride salt form of ethambutol, an ethylenediamine derivative with antibacterial activity, specifically effective against mycobacteria. Although the exact mechanism of action of this compound is unknown, this compound inhibits the transfer of mycolic acids into the cell wall of bacteria, which impedes bacterial cell growth. This agent may also interfere with RNA synthesis or inhibit other cell metabolism, thereby preventing cell multiplication and causing cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and is indicated for tuberculosis and pulmonary tuberculosis and has 2 investigational indications.
See also: Ethambutol (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAHHJJRFHRVPV-BZDVOYDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045345 | |
| Record name | Ethambutol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-11-7, 22196-75-4 | |
| Record name | Ethambutol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Ethambutol dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethambutol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAMBUTOL DIHYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG307DJ5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHAMBUTOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE4VW5FO07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethambutol Hydrochloride's Assault on the Cell Wall of Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethambutol hydrochloride (EMB) is a cornerstone of first-line tuberculosis therapy, exerting its bacteriostatic effect by targeting the intricate and essential cell wall of Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the molecular mechanism of action of ethambutol, focusing on its primary targets, the arabinosyltransferases. We delve into the biochemical consequences of this inhibition, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in tuberculosis drug discovery and development.
Introduction: The Mycobacterial Cell Wall - A formidable fortress
The cell wall of Mycobacterium tuberculosis is a complex and unique structure, critical for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1] It is a multi-layered macromolecular assembly, with a core composed of a mycolyl-arabinogalactan-peptidogalactan (mAGP) complex.[1][2] This intricate structure provides a robust permeability barrier.[3][4] Two key polysaccharides, arabinogalactan (AG) and lipoarabinomannan (LAM), are central to the integrity of this cell wall. AG is a branched polysaccharide that covalently links the peptidoglycan layer to the outer mycolic acid layer, forming the structural backbone of the cell wall.[2][3] LAM is a large, glycophosphatidylinositol-anchored lipoglycan that plays a crucial role in host-pathogen interactions.[5][6] The biosynthesis of both AG and LAM is a complex process involving a series of enzymatic steps, making it an attractive target for antimicrobial agents.
The Primary Target: Arabinosyltransferases of the embCAB Operon
The primary mechanism of action of ethambutol is the inhibition of arabinosyltransferases, enzymes essential for the biosynthesis of the arabinan domains of both AG and LAM.[5][7][8] These enzymes are encoded by the embCAB operon in M. tuberculosis.[9] The operon consists of three genes: embC, embA, and embB.
-
EmbA and EmbB: These two proteins are arabinosyltransferases primarily involved in the polymerization of the arabinan domain of arabinogalactan.[6][10]
-
EmbC: This arabinosyltransferase is essential for the synthesis of the arabinan core of lipoarabinomannan.[5][6][10][11][12]
Ethambutol specifically inhibits these enzymes, thereby disrupting the transfer of arabinose residues into the growing AG and LAM molecules.[5][7][13] This leads to a cascade of downstream effects that compromise the structural integrity of the mycobacterial cell wall.
Biochemical Consequences of Arabinosyltransferase Inhibition
The inhibition of EmbA, EmbB, and EmbC by ethambutol has profound consequences for the M. tuberculosis cell wall architecture and viability:
-
Disruption of Arabinogalactan Synthesis: By inhibiting EmbA and EmbB, ethambutol halts the elongation of the arabinan chains of AG.[13] This prevents the subsequent attachment of mycolic acids, which are crucial for the formation of the outer mycolipid layer. The disruption of the mAGP complex leads to a significant increase in the permeability of the cell wall.[7][13]
-
Impairment of Lipoarabinomannan Synthesis: The inhibition of EmbC by ethambutol leads to the production of truncated LAM molecules with smaller arabinan domains.[6][10][11][12] This alteration in LAM structure can interfere with the bacterium's ability to modulate the host immune response.
-
Bacteriostatic Effect: The overall disruption of cell wall biosynthesis arrests the growth and multiplication of M. tuberculosis, leading to the bacteriostatic effect of the drug.[5][7]
The following diagram illustrates the signaling pathway of ethambutol's action:
Quantitative Data: Ethambutol Efficacy
The susceptibility of M. tuberculosis to ethambutol is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible growth. MIC values can vary between susceptible and resistant strains.
| Strain Type | MIC Range (µg/mL) | Testing Method |
| Susceptible | 0.5 - 2.5 | Resazurin Microtiter Assay (REMA) |
| Resistant | >2.5 - 10.0 or higher | Resazurin Microtiter Assay (REMA) |
| Susceptible | 5.0 | Agar Proportion Method (7H10/7H11 agar) |
| Resistant | >5.0 | Agar Proportion Method (7H10/7H11 agar) |
| Susceptible | 2.5 | Radiometric Method (BACTEC) |
| Resistant | >2.5 | Radiometric Method (BACTEC) |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Elucidating the mechanism of action of ethambutol has relied on a variety of key experimental techniques. Below are detailed methodologies for some of these critical assays.
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining the MIC of ethambutol against M. tuberculosis is the Resazurin Microtiter Assay (REMA).
Experimental Workflow for REMA:
Protocol for Resazurin Microtiter Assay (REMA): [3]
-
Preparation of Inoculum:
-
Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Adjust the turbidity of the bacterial suspension to match a McFarland standard of 1.0.
-
Dilute the standardized suspension 1:20 in fresh 7H9 broth.
-
-
Plate Preparation:
-
In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in 100 µL of 7H9 broth. Concentrations typically range from 0.125 to 64 µg/mL.
-
Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the negative control.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Final Reading:
-
After 7 days of incubation, add 30 µL of a 0.02% sterile resazurin solution to each well.
-
Re-incubate the plate for another 24-48 hours.
-
The MIC is determined as the lowest concentration of ethambutol that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.
-
In Vitro Arabinosyltransferase Inhibition Assay
This assay directly measures the inhibitory effect of ethambutol on the activity of arabinosyltransferases.
Protocol for Arabinosyltransferase Assay: [4]
-
Preparation of Mycobacterial Membranes:
-
Grow M. smegmatis or M. tuberculosis to mid-log phase and harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM MOPS, pH 8.0, 5 mM β-mercaptoethanol, 10 mM MgCl₂) and disrupt the cells by sonication or French press.
-
Centrifuge the lysate at a low speed to remove unbroken cells and cell debris.
-
Collect the supernatant and ultracentrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Assay Reaction:
-
The reaction mixture (typically 50-100 µL) contains:
-
Mycobacterial membrane preparation (source of arabinosyltransferases)
-
A radiolabeled arabinose donor, such as decaprenyl-phosphoryl-β-D-[¹⁴C]arabinofuranose (DPA)
-
An arabinose acceptor substrate (e.g., a synthetic diarabinoside)
-
Varying concentrations of this compound.
-
Reaction buffer (e.g., 50 mM MOPS, pH 8.0, 10 mM MgCl₂, 1 mM ATP).
-
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Terminate the reaction by adding a solvent such as chloroform/methanol (2:1, v/v).
-
-
Analysis of Products:
-
Extract the lipid-soluble products (containing the incorporated [¹⁴C]-arabinose) from the aqueous phase.
-
Analyze the extracted products by thin-layer chromatography (TLC) on silica gel plates.
-
Visualize the radiolabeled products by autoradiography.
-
Quantify the amount of incorporated radioactivity to determine the extent of inhibition by ethambutol.
-
Analysis of Mycobacterial Cell Wall Composition
To assess the impact of ethambutol on the cell wall, the composition of arabinogalactan and lipoarabinomannan can be analyzed after drug treatment.
Protocol for LAM Analysis by SDS-PAGE and Western Blotting: [7]
-
Treatment and Extraction:
-
Culture M. tuberculosis in the presence and absence of sub-inhibitory concentrations of ethambutol.
-
Harvest the cells and extract the lipoglycans (including LAM) using a method such as hot phenol-water extraction.
-
-
SDS-PAGE:
-
Separate the extracted lipoglycans on a 10-15% polyacrylamide gel using SDS-PAGE. The molecular weight of LAM will be altered in ethambutol-treated samples due to its truncation.
-
Include a molecular weight marker for reference.
-
-
Western Blotting:
-
Transfer the separated lipoglycans from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for LAM (e.g., monoclonal antibody CS-35).
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
Detect the bands using a chemiluminescent substrate for HRP and visualize the results on X-ray film or with a digital imager. A shift in the band size for LAM from ethambutol-treated samples will be observed.
-
Conclusion
This compound remains a critical component of anti-tuberculosis therapy due to its specific and potent inhibition of arabinosyltransferases, key enzymes in the biosynthesis of the mycobacterial cell wall. By disrupting the formation of arabinogalactan and lipoarabinomannan, ethambutol compromises the structural integrity of the cell wall, leading to a bacteriostatic effect. The detailed understanding of its mechanism of action, supported by the experimental methodologies outlined in this guide, is crucial for the ongoing efforts to develop novel anti-tuberculosis agents and to combat the emergence of drug resistance. This in-depth technical guide serves as a valuable resource for the scientific community dedicated to eradicating tuberculosis.
References
- 1. A bioanalytical method to determine the cell wall composition of Mycobacterium tuberculosis grown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Cell signaling pathways step-by-step [mindthegraph.com]
- 4. researchgate.net [researchgate.net]
- 5. CPMAS NMR platform for direct compositional analysis of mycobacterial cell-wall complexes and whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. academic.oup.com [academic.oup.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. sketchviz.com [sketchviz.com]
- 13. Detailed Structural and Quantitative Analysis Reveals the Spatial Organization of the Cell Walls of in Vivo Grown Mycobacterium leprae and in Vitro Grown Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity of Ethambutol Enantiomers and Antitubercular Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol is a cornerstone first-line bacteriostatic agent against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Its mechanism of action involves the inhibition of arabinosyl transferases, enzymes crucial for the biosynthesis of the mycobacterial cell wall. This disruption of arabinogalactan synthesis leads to increased permeability of the cell wall, rendering the bacterium more susceptible to other drugs.[1] Ethambutol possesses two chiral centers, resulting in three stereoisomers: the enantiomeric pair (S,S)-ethambutol and (R,R)-ethambutol, and the achiral meso-form.[2] The antitubercular activity of ethambutol is highly stereospecific, with the (S,S)-enantiomer being the most potent. This technical guide provides an in-depth analysis of the stereospecificity of ethambutol enantiomers, their quantitative antitubercular activity, and detailed experimental protocols for their evaluation.
Data Presentation: Antitubercular Activity of Ethambutol Stereoisomers
The in vitro antitubercular activity of ethambutol stereoisomers against Mycobacterium tuberculosis H37Rv is summarized below. The data clearly demonstrates the superior potency of the (S,S)-enantiomer.
| Stereoisomer | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL) | Relative Potency vs. (S,S)-enantiomer |
| (S,S)-Ethambutol | 0.5 - 2.0[3] | 1x |
| (R,R)-Ethambutol | Significantly higher than (S,S)-enantiomer (reported to be 500x less potent)[2] | ~1/500x |
| meso-Ethambutol | Significantly higher than (S,S)-enantiomer (reported to be 12x less potent)[2] | ~1/12x |
Mechanism of Action: Inhibition of Arabinosyl Transferases
The primary target of ethambutol is the family of arabinosyl transferases (Emb), specifically EmbA, EmbB, and EmbC, which are integral membrane proteins involved in the polymerization of D-arabinofuranose into the arabinan domains of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[4][5] The (S,S)-enantiomer of ethambutol is a potent inhibitor of these enzymes.[6] Inhibition of arabinosyl transferases disrupts the synthesis of the mycobacterial cell wall, leading to a bacteriostatic effect.
dot
Caption: Mechanism of (S,S)-Ethambutol Action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of ethambutol enantiomers against Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Sterile 96-well microtiter plates.
-
(S,S)-Ethambutol, (R,R)-Ethambutol, and meso-Ethambutol stock solutions.
-
Mycobacterium tuberculosis H37Rv culture.
-
Incubator at 37°C.
-
Microplate reader.
-
Resazurin solution (0.02% w/v).
Procedure:
-
Prepare serial twofold dilutions of each ethambutol stereoisomer in Middlebrook 7H9 broth in the 96-well plates. The final concentrations should typically range from 0.125 to 64 µg/mL.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv to a McFarland standard of 0.5, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free growth control well and a sterile control well.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.[7][8]
dot
Caption: Workflow for MIC Determination.
Arabinosyl Transferase Inhibition Assay (Cell-Free)
This protocol describes a cell-free assay to measure the inhibition of mycobacterial arabinosyl transferases by ethambutol enantiomers using a radiolabeled substrate.
Materials:
-
Enzymatically active membrane and cell envelope (P60) fractions from M. smegmatis or M. tuberculosis.[9]
-
[14C]-labeled phosphoribosyl pyrophosphate (p[14C]Rpp) as the arabinose donor precursor.[9]
-
Synthetic mannoside or arabinoside acceptors (e.g., octyl-β-D-arabinofuranoside).[10]
-
ATP.
-
Reaction buffer: 50 mM MOPS (pH 8.0), 5 mM β-mercaptoethanol, 10 mM MgCl2.[9]
-
Ethambutol stereoisomer solutions of varying concentrations.
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254).
-
Scintillation counter or autoradiography equipment.
Procedure:
-
Enzyme Preparation: Prepare enzymatically active membrane and P60 fractions from mycobacterial cultures as previously described.[9]
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, ATP, p[14C]Rpp, the synthetic acceptor, and the mycobacterial membrane and P60 fractions.
-
Inhibition: Add varying concentrations of the ethambutol stereoisomer to be tested to the reaction mixtures. Include a no-drug control.
-
Incubation: Incubate the reaction mixtures at 37°C for 2-4 hours to allow for the enzymatic transfer of [14C]-arabinose to the acceptor.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of 1-butanol. Vortex and centrifuge to separate the phases. Collect the upper butanol phase containing the radiolabeled product. Repeat the extraction twice.[9]
-
TLC Analysis: Spot the pooled butanol extracts onto a TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).
-
Detection and Quantification: Visualize the radiolabeled product by autoradiography or by scraping the corresponding silica spots and measuring radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of each ethambutol stereoisomer that causes 50% inhibition of arabinosyl transferase activity (IC50).
dot
Caption: Arabinosyl Transferase Inhibition Assay Workflow.
Conclusion
The stereospecificity of ethambutol is a critical determinant of its antitubercular activity. The (S,S)-enantiomer is markedly more potent than the (R,R) and meso forms due to its specific interaction with and inhibition of the mycobacterial arabinosyl transferases EmbA, EmbB, and EmbC. This technical guide provides the quantitative data and detailed experimental methodologies necessary for researchers and drug development professionals to further investigate the structure-activity relationships of ethambutol and its analogs, with the ultimate goal of developing more effective and less toxic antitubercular agents.
References
- 1. Ethambutol - Wikipedia [en.wikipedia.org]
- 2. Ethambutol – Chiralpedia [chiralpedia.com]
- 3. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a novel mycobacterial arabinosyltransferase activity which adds an arabinosyl residue to α-D-mannosyl residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EmbA is an essential arabinosyltransferase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Novel Ethambutol Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel derivatives of Ethambutol (EMB) Hydrochloride, a first-line antitubercular agent.[1][2][3] The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with improved potency and pharmacokinetic profiles. This document outlines key methodologies, data interpretation, and the underlying mechanisms of action relevant to the development of next-generation ethambutol-based therapies.
Introduction: Rationale for Novel Ethambutol Derivatives
Ethambutol is a bacteriostatic drug that plays a crucial role in the combination therapy for tuberculosis (TB).[1][] Its primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the synthesis of the mycobacterial cell wall component, arabinogalactan.[][5][6][7] This disruption leads to increased cell wall permeability and inhibits bacterial replication.[][5][7]
Despite its efficacy, the prolonged treatment regimen for TB often leads to patient non-compliance, fostering the development of drug resistance. Furthermore, ethambutol is associated with side effects, most notably optic neuritis.[5] The development of novel EMB derivatives aims to:
-
Enhance Potency: Achieve lower minimum inhibitory concentrations (MIC) against both susceptible and resistant M. tuberculosis strains.
-
Improve Pharmacokinetics: Increase lipophilicity to potentially improve tissue penetration and serum half-life.[1][3]
-
Reduce Toxicity: Modify the structure to minimize adverse effects.
-
Overcome Resistance: Design molecules that can bypass existing resistance mechanisms.
This guide focuses on the synthesis of unsymmetrical analogues, a promising strategy that has yielded compounds with comparable or improved activity to the parent drug.[1][3]
Synthesis of Novel Ethambutol Derivatives
The synthesis of novel ethambutol derivatives often involves modifying the core ethylenediamine scaffold or the side-chain amino alcohols. A representative synthetic workflow for creating unsymmetrical analogues is outlined below.[1]
Caption: General workflow for the synthesis of novel unsymmetrical ethambutol analogues.
Experimental Protocol: Synthesis of a Representative Derivative (EMB-D1)
This protocol describes a multi-step synthesis adapted from established methodologies for creating unsymmetrical ethambutol analogues.[1]
-
Protection: To a solution of (S)-2-amino-1-butanol (1.0 eq) and imidazole (2.5 eq) in dichloromethane (DCM), tert-butyldiphenylsilyl chloride (TBDPSiCl) (1.1 eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 16 hours.
-
N-Acylation: The silyl-protected intermediate is dissolved in DCM. Diisopropylethylamine (DIPEA) (3.0 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.2 eq). The mixture is stirred for 16 hours at room temperature to yield the α-halo amide.
-
Substitution: The α-halo amide (1.0 eq) is dissolved in dimethylformamide (DMF). A selected novel amino alcohol (e.g., (S)-2-amino-3-methyl-1-butanol) (1.5 eq) and DIPEA (3.0 eq) are added. The mixture is heated to 70°C for 14 hours.
-
Reduction and Deprotection: The resulting amide is dissolved in dry tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminium hydride (LiAlH₄) (5.0 eq) in THF at 0°C. The mixture is then refluxed for 16 hours.
-
Purification & Salt Formation: After quenching the reaction, the crude product is purified via column chromatography. The purified free base is dissolved in methanol, and a 1.25 M solution of hydrogen chloride in methanol is added. The solvent is evaporated to yield the final hydrochloride salt, EMB-D1.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the newly synthesized derivatives.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups and confirms structural changes compared to the parent compound.[8]
-
Melting Point (m.p.): Determines the purity and physical properties of the crystalline solid.[9]
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to assess the purity of the final compound.
Data Summary: Physicochemical Properties
The following table summarizes hypothetical data for a series of novel derivatives compared to the parent ethambutol hydrochloride.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |
| EMB-HCl | C₁₀H₂₆Cl₂N₂O₂ | - | 199-204[9][10] | >99.0 |
| EMB-D1 | C₁₃H₃₂Cl₂N₂O₂ | 38 | 210-212 | 99.2 |
| EMB-D2 | C₁₅H₂₈Cl₂N₂O₂ | 41 | 195-197 | 99.5 |
| EMB-D3 | C₁₆H₃₀Cl₂N₂O₂ | 35 | 205-207 | 98.9 |
Biological Evaluation: Antimycobacterial Activity
The primary goal is to assess the in vitro activity of the novel derivatives against M. tuberculosis.
Experimental Protocol: MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution or bioluminescence-based assay.[11][12]
-
Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase and diluted to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).[12]
-
Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).
-
Inoculation & Incubation: The standardized bacterial suspension is added to each well. The plates are incubated at 37°C.
-
Activity Measurement: After a defined incubation period (e.g., 72 hours), bacterial growth is assessed. For bioluminescent strains, light output is measured.[12] For other assays, a growth indicator like resazurin may be added.[13]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth or shows a significant reduction in the measured signal (e.g., ≥90% inhibition).
Data Summary: In Vitro Antimycobacterial Activity
| Compound | MIC₉₀ vs. M. tuberculosis H37Rv (µg/mL) | Selectivity Index (SI) |
| EMB-HCl | 0.8[1] | >10 |
| EMB-D1 | 0.4 | >25 |
| EMB-D2 | 1.6 | >10 |
| EMB-D3 | 0.8 | >15 |
Note: Selectivity Index (SI) is calculated as Cytotoxicity (IC₅₀ in a mammalian cell line) / MIC. A higher SI value is desirable.
Mechanism of Action: Targeting the Mycobacterial Cell Wall
Ethambutol and its derivatives target the biosynthesis of the mycobacterial cell wall, a unique and essential structure for the bacterium's survival.[7]
Caption: Ethambutol inhibits arabinosyl transferases (EmbB, EmbC), disrupting cell wall synthesis.
The mechanism involves the specific inhibition of the arabinosyltransferase enzymes EmbA, EmbB, and EmbC.[6][14] These membrane-embedded enzymes are responsible for the polymerization of arabinose into arabinogalactan and lipoarabinomannan, which are critical components of the cell wall.[6][7][14] By binding to EmbB and EmbC, ethambutol blocks the formation of the mycolyl-arabinogalactan-peptidoglycan complex, compromising the cell wall's integrity and making the bacterium susceptible to other drugs and environmental stresses.[][6][14] Novel derivatives are hypothesized to interact with these same targets, potentially with higher affinity or the ability to overcome resistance-conferring mutations near the binding site.[6]
Conclusion and Future Directions
The synthetic strategies and evaluation protocols outlined in this guide provide a robust framework for the development of novel this compound derivatives. The data from representative compounds indicate that modification of the ethambutol scaffold can lead to derivatives with enhanced antimycobacterial potency. Future research should focus on:
-
Expanding the library of derivatives to further explore structure-activity relationships (SAR).
-
Conducting in-depth pharmacokinetic and toxicology studies on the most promising lead compounds.
-
Evaluating efficacy in in vivo models of tuberculosis infection.
-
Investigating activity against clinically isolated multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.
By systematically applying these principles, the scientific community can advance the development of more effective and safer treatments to combat the global threat of tuberculosis.
References
- 1. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and evaluation of novel ethambutol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethambutol - Wikipedia [en.wikipedia.org]
- 6. jwatch.org [jwatch.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Preparation and characterisation of ethambutol with β-cyclodextrin: a comprehensive molecular insight into host–guest interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN108218724B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 11. A novel assay of antimycobacterial activity and phagocytosis by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Screening of Fungi for Antimycobacterial Activity Using a Medium-Throughput Bioluminescence-Based Assay [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. go.drugbank.com [go.drugbank.com]
Pharmacokinetics and Metabolism of Ethambutol Hydrochloride in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ethambutol hydrochloride in key preclinical models: rats, mice, rabbits, and non-human primates (cynomolgus monkeys). The information presented is intended to support researchers and drug development professionals in designing and interpreting preclinical studies involving this important antitubercular agent.
Pharmacokinetic Parameters
The following tables summarize the available pharmacokinetic parameters of ethambutol in various preclinical species. It is important to note that significant variability can exist due to differences in study design, analytical methods, and animal strains.
Table 1: Pharmacokinetics of this compound in Rats (Sprague-Dawley)
| Administration Route | Dose (mg/kg) | Tissue/Matrix | Cmax | Tmax (h) | t½ (h) | Vz/F (L/kg) | Reference |
| Intragastric | 90 | Lung Tissue | 39,890 ng/mL | 2.25 | 3.43 | 3.07 | [1] |
Table 2: Pharmacokinetics of this compound in Mice (BALB/c)
| Administration Route | Dose (mg/kg) | Tissue/Matrix | Apparent Clearance (CL/F) (mL·h⁻¹·kg⁻¹) | Apparent Volume of Distribution (V/F) (mL·kg⁻¹) | Apparent Volume of Distribution of Peripheral Compartment (V₂/F) (mL·kg⁻¹) | Reference |
| Oral | 50, 100, 200 | Plasma | 3,400 | 1,500 | 4,690 | [2] |
Note: Cmax, Tmax, and AUC data for mice were not explicitly available in the reviewed literature.
Table 3: Pharmacokinetics of this compound in Rabbits
Quantitative pharmacokinetic data (Cmax, Tmax, AUC, t½) for ethambutol in rabbits following oral or intravenous administration were not available in the public domain literature reviewed for this guide.
Table 4: Pharmacokinetics of this compound in Cynomolgus Monkeys
Specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for ethambutol in cynomolgus monkeys were not detailed in the reviewed pilot studies. These studies confirmed the feasibility of conducting such pharmacokinetic assessments.[3]
Metabolism of Ethambutol
The primary metabolic pathway of ethambutol is conserved across species and involves a two-step oxidation process. The initial and rate-limiting step is the oxidation of one of the alcohol groups to an aldehyde intermediate, catalyzed by alcohol dehydrogenase.[4] This aldehyde is then further oxidized to the corresponding dicarboxylic acid metabolite, 2,2'-(ethylenediimino)di-butyric acid.[5] While this general pathway is understood, detailed comparative studies on the enzyme kinetics and potential for species-specific minor metabolites are limited.
Figure 1: Metabolic Pathway of Ethambutol.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of preclinical pharmacokinetic studies. Below are representative protocols for key experiments.
Pharmacokinetic Study in Rats
This protocol is based on a study investigating ethambutol concentrations in lung tissue.[1]
Animals:
-
Species: Sprague-Dawley rats
-
Number: 160 (equal mix of male and female)
-
Weight: 180 ± 20g
-
Housing: Air-conditioned room (23-26°C), relative humidity of 40-60%, with free access to food and water. Animals were fasted overnight before the experiment.
Dosing:
-
Drug: this compound
-
Dose: 90 mg/kg
-
Route: Intragastric administration (i.g.)
Sample Collection:
-
Time points: 0 (pre-dose), 0.25, 0.33, 0.5, 0.67, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 8.0, 9.0, 12.0, 16.0, and 24.0 hours post-dose.
-
Procedure: Rats were euthanized at each time point. Lung tissues were collected, homogenized in PBS (1:5 w:v), and centrifuged at 12,000 rpm for 10 minutes. The supernatants were collected and stored at -80°C.
Analytical Method:
-
Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Preparation: Lung homogenate supernatant was precipitated with 15% trichloroacetic acid, diluted with 20% acetonitrile containing 0.1% formic acid and 2% heptafluorobutyric acid.
-
Quantification: A validated UPLC-MS/MS method with a linear range of 10 to 5000 ng/mL was used.
References
- 1. Determination of the Pharmacokinetics and Pharmacodynamics of Isoniazid, Rifampicin, Pyrazinamide and Ethambutol in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Ethambutol under Fasting Conditions, with Food, and with Antacids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics and Pharmacogenetics of Ethambutol in Adult Patients Coinfected with Tuberculosis and HIV - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure and Solid-State Properties of Ethambutol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and solid-state properties of ethambutol hydrochloride, a crucial antituberculosis medication. The therapeutically active stereoisomer, (+)-(S,S)-ethambutol dihydrochloride, is known to exist in multiple crystalline forms, or polymorphs, which can significantly influence its physicochemical properties, including stability, solubility, and bioavailability. A thorough understanding of these solid-state characteristics is paramount for drug development, formulation, and quality control.
Crystal Structure of (S,S)-Ethambutol Dihydrochloride Polymorphs
(S,S)-Ethambutol dihydrochloride is known to exhibit polymorphism, with at least four distinct crystalline forms identified. Of these, Form I and Form II are the most well-characterized and are enantiotropically related, meaning one form can reversibly transform into the other upon heating or cooling. The crystal structures of both Form I and Form II have been determined by single-crystal X-ray diffraction.
Table 1: Crystallographic Data for (S,S)-Ethambutol Dihydrochloride Polymorphs
| Parameter | Form I | Form II |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | 8.835 | 8.921 |
| b (Å) | 10.213 | 10.152 |
| c (Å) | 17.654 | 8.876 |
| α (°) | 90 | 90 |
| β (°) | 90 | 109.89 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1593.4 | 756.2 |
| Z | 4 | 2 |
Note: This data is compiled from publicly available crystallographic information and should be cross-referenced with the Cambridge Crystallographic Data Centre (CCDC) for the most accurate and detailed structural information.
Solid-State Properties and Characterization
The solid-state properties of this compound are critical for its formulation and stability. The high hygroscopicity of the dihydrochloride salt is a known challenge, which can be influenced by its crystalline form. Various analytical techniques are employed to characterize the solid-state properties of this compound, including thermal analysis and vibrational spectroscopy.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for investigating the thermal behavior of this compound, including melting points, phase transitions, and decomposition temperatures.
Table 2: Thermal Analysis Data for this compound
| Technique | Observation | Temperature (°C) | Conditions |
| DSC | Exothermic peak | 75.8 | Heating rate: 5 °K/min |
| DSC | Screening | 25 - 250 | Heating rate: 10 °C/min |
| TGA | Single weight loss | 256 - 900 | Heating rate: 20 °C/min |
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to obtain detailed information about the molecular vibrations and can effectively differentiate between polymorphic forms due to differences in their crystal lattice and molecular conformations.
Table 3: Spectroscopic Data for this compound
| Technique | Key Spectral Regions/Peaks | Observations |
| FTIR | 4000-650 cm⁻¹ | Differences in the fingerprint region can distinguish polymorphs. |
| Raman | Not specified | Can provide complementary information to FTIR for polymorph discrimination. |
Experimental Protocols
Detailed methodologies are crucial for reproducible solid-state characterization of this compound.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Single crystals of (S,S)-ethambutol dihydrochloride polymorphs are typically grown by slow evaporation of a suitable solvent system.
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares techniques.
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A finely ground powder of the this compound sample is packed into a sample holder.
-
Data Collection: The PXRD pattern is recorded using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 5-50°.
-
Analysis: The resulting diffractogram is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns of the known polymorphs.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrumentation: A calibrated DSC instrument is used.
-
Thermal Program: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured as a function of temperature.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Instrumentation: A calibrated TGA instrument is used.
-
Thermal Program: The sample is heated at a controlled rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The change in mass of the sample is recorded as a function of temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Collection: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
Raman Spectroscopy
-
Sample Preparation: The solid sample is typically placed directly in the path of the laser beam.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.
-
Data Collection: The Raman spectrum is collected by measuring the scattered light from the sample.
Visualization of Experimental Workflow
The logical flow for the solid-state characterization of this compound can be visualized as follows:
An In-Depth Technical Guide on Ethambutol Hydrochloride's Inhibition of Arabinosyl Transferase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethambutol hydrochloride is a cornerstone bacteriostatic agent in the combination therapy of tuberculosis and other mycobacterial infections. Its primary mechanism of action involves the targeted inhibition of arabinosyl transferases, essential enzymes in the biosynthesis of the unique and complex mycobacterial cell wall. This disruption of cell wall synthesis, specifically of the arabinogalactan and lipoarabinomannan components, compromises the structural integrity of the bacterium, leading to growth inhibition. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory effects, and the experimental methodologies used to elucidate the impact of ethambutol on its target enzymes and the subsequent effects on mycobacterial cell wall composition.
Introduction
The mycobacterial cell wall is a complex and robust structure, critical for the survival and pathogenicity of species such as Mycobacterium tuberculosis. A key component of this cell wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. Arabinogalactan, a branched polysaccharide, serves as a crucial link between the peptidoglycan layer and the outer mycolic acid layer. Lipoarabinomannan (LAM) is another vital lipoglycan anchored in the cell membrane, playing a role in host-pathogen interactions. The biosynthesis of both arabinogalactan and LAM is dependent on a family of enzymes known as arabinosyl transferases. This compound exerts its antimicrobial effect by specifically targeting these enzymes.
Mechanism of Action: Inhibition of Arabinosyl Transferases
Ethambutol's primary molecular targets are the membrane-embedded arabinosyl transferases encoded by the emb gene cluster, which includes embA, embB, and embC. These enzymes are responsible for the polymerization of arabinose into the arabinan domains of both arabinogalactan and LAM.
-
EmbA and EmbB: These two enzymes are primarily involved in the synthesis of the arabinogalactan component of the mAGP complex. They work in concert to catalyze the transfer of arabinofuranosyl residues from the donor molecule, decaprenyl-phosphate-arabinose (DPA), to the growing arabinan chains.
-
EmbC: This arabinosyl transferase is mainly responsible for the synthesis of the arabinan core of LAM.
By inhibiting these enzymes, ethambutol effectively halts the elongation of the arabinan chains. This disruption has two major consequences:
-
Impaired Arabinogalactan Synthesis: The incomplete synthesis of arabinogalactan prevents the attachment of mycolic acids to the peptidoglycan layer. This weakens the cell wall, making it more permeable and susceptible to other drugs.[1]
-
Altered Lipoarabinomannan Structure: Inhibition of EmbC leads to the production of truncated LAM molecules.[2][3][4] This can affect the bacterium's interaction with the host immune system.
The overall effect of ethambutol is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[5]
References
- 1. droracle.ai [droracle.ai]
- 2. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Describe the mechanism of action of Ethambutol against mycobacterium tube.. [askfilo.com]
The Discovery and Development of Ethambutol: A Technical Guide for Scientists
An In-depth Overview of the Journey from Synthesis to Clinical Application as a Key Antitubercular Agent
Abstract
Ethambutol [(+)-2,2'-(ethylenediimino)di-1-butanol], a cornerstone of modern tuberculosis therapy, represents a significant achievement in the history of synthetic antimicrobial agents. Discovered in 1961 at Lederle Laboratories, its development marked a crucial advancement in the fight against Mycobacterium tuberculosis, particularly in the context of emerging resistance to other treatments. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, structure-activity relationships, and the preclinical and clinical development of ethambutol. Quantitative data are summarized in structured tables, and key experimental protocols are detailed to provide a practical resource for researchers, scientists, and drug development professionals. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of this essential antitubercular drug.
Discovery and Historical Context
Ethambutol was discovered in 1961 by scientists at Lederle Laboratories (a division of American Cyanamid) during a systematic screening of synthetic compounds for antitubercular activity.[1][2] Its discovery was part of a broader effort between the 1930s and 1970s to identify new antimicrobial agents to combat tuberculosis.[3][4] Unlike many other antibiotics discovered through the screening of natural products, ethambutol is a product of organic synthesis.[3][4] The introduction of ethambutol into clinical practice in the 1960s provided a valuable new tool, especially as part of combination therapy to prevent the emergence of drug resistance.
A key early finding in the development of ethambutol was the remarkable stereospecificity of its biological activity.[1] The dextrorotatory ((S,S)) enantiomer was found to be significantly more active than the meso and levorotatory ((R,R)) forms, hinting at a specific biological target.[1]
Synthesis and Stereochemistry
Ethambutol possesses two chiral centers, resulting in three stereoisomers: a pair of enantiomers ((+)-(S,S) and (-)-(R,R)) and an achiral meso-form. The antitubercular activity resides almost exclusively in the dextrorotatory (+)-(S,S)-enantiomer.
General Synthesis Route
The synthesis of ethambutol typically involves the reaction of (S)-2-amino-1-butanol with 1,2-dichloroethane.
Experimental Protocol: Synthesis of (S,S)-Ethambutol
-
Reaction Setup: (S)-(+)-2-amino-1-butanol is mixed with 1,2-dichloroethane.
-
Reaction Conditions: The mixture is heated, and the reaction proceeds via nucleophilic substitution.
-
Purification: The resulting (S,S)-ethambutol is isolated and purified.
-
Salt Formation: For pharmaceutical use, it is often converted to its dihydrochloride salt by treatment with hydrochloric acid in an alcohol solution to improve its stability and solubility.
Structure-Activity Relationship (SAR)
The specific stereochemistry of ethambutol is critical for its activity. The (+)-(S,S)-enantiomer is the most potent isomer.
| Stereoisomer | Relative Potency |
| (+)-(S,S)-Ethambutol | Active |
| (-)-(R,R)-Ethambutol | Significantly less active |
| meso-Ethambutol | Minimally active |
Table 1: Relative Antitubercular Potency of Ethambutol Stereoisomers. The (+)-(S,S) enantiomer is noted to be significantly more potent than the other isomers.
Further SAR studies have shown that modifications to the ethylenediamine bridge, the nitrogen substituents, or the position of the hydroxyl groups generally lead to a decrease in antimycobacterial activity.
Mechanism of Action
Ethambutol is a bacteriostatic agent that specifically targets the cell wall synthesis of mycobacteria.[5] It inhibits the enzyme arabinosyl transferase, which is encoded by the embCAB operon.[6][7] This enzyme is crucial for the polymerization of D-arabinose into arabinogalactan and lipoarabinomannan (LAM), which are essential components of the mycobacterial cell wall.[6][7] The inhibition of arabinogalactan synthesis disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall.[6]
Experimental Protocol: Arabinosyl Transferase Inhibition Assay
-
Enzyme and Substrate Preparation: A cell-free extract containing arabinosyl transferase is prepared from a susceptible strain of Mycobacterium smegmatis or Mycobacterium tuberculosis. The substrate, radiolabeled D-[14C]glucose (which is metabolized to a precursor for arabinose), is prepared.
-
Inhibition Assay: The cell-free extract is incubated with the radiolabeled substrate in the presence and absence of varying concentrations of ethambutol.
-
Analysis: The incorporation of the radiolabel into arabinogalactan is measured. A decrease in radiolabel incorporation in the presence of ethambutol indicates inhibition of arabinosyl transferase activity. The products can be analyzed by techniques such as thin-layer chromatography (TLC).[8][9]
References
- 1. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractpharma.com [contractpharma.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of synthesis of arabinogalactan by ethambutol in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Synthesis of Chirally Pure (S,S)-Ethambutol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary chemical synthesis routes for obtaining chirally pure (S,S)-ethambutol, a crucial first-line antitubercular agent. The therapeutic efficacy of ethambutol is confined to its (S,S)-enantiomer, which is significantly more potent than its other stereoisomers.[1] This document details various synthetic strategies, including asymmetric synthesis from chiral precursors and resolution of racemic mixtures, to produce the desired stereoisomer with high enantiomeric purity.
Stereoselective Synthesis from (R)-butane-1,2-diol
A robust and efficient method for the synthesis of (S,S)-ethambutol utilizes the commercially available chiral building block, (R)-butane-1,2-diol. This multi-step synthesis proceeds with high stereoselectivity, yielding the final product in good overall yield and high enantiomeric purity.[1][2]
Synthetic Pathway
The overall synthetic scheme involves the protection of the primary alcohol, activation of the secondary alcohol, nucleophilic substitution with azide, reduction of the azide to a primary amine, coupling of two molecules of the resulting amine, and a final reduction to yield (S,S)-ethambutol.
Caption: Synthesis of (S,S)-Ethambutol from (R)-butane-1,2-diol.
Experimental Protocols and Data
The following tables summarize the quantitative data and provide detailed experimental protocols for each step in this synthetic route.
Table 1: Quantitative Data for the Synthesis of (S,S)-Ethambutol from (R)-butane-1,2-diol
| Step | Product | Reagents and Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | (R)-1-(tert-butyldimethylsilyloxy)butan-2-ol | TBDMS-Cl, Imidazole, DCM | 3 | Room Temp. | 91 |
| 2 | (R)-1-(tert-butyldimethylsilyloxy)butan-2-yl methanesulfonate | Methane sulfonyl chloride, TEA, DCM | 4 | Room Temp. | 90 |
| 3 | (S)-2-azido-1-(tert-butyldimethylsilyloxy)butane | NaN3, DMF | 24 | 60 | 83 |
| 4 | (S)-1-(tert-butyldimethylsilyloxy)butan-2-amine | Pd/C, H2, CH3OH | 5 | Room Temp. | 93 |
| 5 | N,N'-bis((S)-1-(tert-butyldimethylsilyloxy)butan-2-yl)oxalamide | Oxalyl chloride, pyridine, DCM | 8 | Room Temp. | 91 |
| 6 | (S,S)-Ethambutol | LAH, THF | 24 | Reflux | 92 |
| Overall | (S,S)-Ethambutol | ~53 |
Table 2: Detailed Experimental Protocols for the Synthesis from (R)-butane-1,2-diol
| Step | Procedure |
| 1 | Protection of (R)-butane-1,2-diol: To a solution of (R)-butane-1,2-diol in dichloromethane (DCM), imidazole is added, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the protected alcohol. |
| 2 | Mesylation: The protected alcohol is dissolved in DCM and cooled to 0 °C. Triethylamine (TEA) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction is quenched with water, and the product is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to give the mesylate. |
| 3 | Azide Substitution: The mesylate is dissolved in dimethylformamide (DMF), and sodium azide is added. The mixture is heated to 60 °C and stirred for 24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the azide. |
| 4 | Reduction of Azide: The azide is dissolved in methanol, and 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 5 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the amine. |
| 5 | Dimerization: To a solution of the amine in DCM, pyridine is added, and the mixture is cooled to 0 °C. Oxalyl chloride is added dropwise, and the reaction is stirred at room temperature for 8 hours. The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography. |
| 6 | Reduction to (S,S)-Ethambutol: The oxalamide is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LAH) in THF at 0 °C. The reaction mixture is then refluxed for 24 hours. After cooling, the reaction is carefully quenched with water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is dried and concentrated to give (S,S)-ethambutol. The final product can be further purified by recrystallization. |
Synthesis via Resolution of Racemic 2-Amino-1-butanol
An alternative and widely used industrial method involves the resolution of racemic (dl)-2-amino-1-butanol, a key intermediate, followed by condensation with an ethylene dihalide.
Resolution and Synthesis Pathway
The racemic amine is resolved using a chiral resolving agent, typically L-(+)-tartaric acid, to isolate the desired (S)-enantiomer. The resolved (S)-2-amino-1-butanol is then reacted with 1,2-dichloroethane to yield (S,S)-ethambutol.
Caption: Synthesis of (S,S)-Ethambutol via Resolution.
Experimental Protocols and Data
Table 3: Quantitative Data for the Synthesis of (S,S)-Ethambutol via Resolution
| Step | Product | Reagents and Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | (S)-2-Amino-1-butanol L-(+)-tartrate | L-(+)-Tartaric acid, Anhydrous Methanol | 4 | Cooled from 45 to 18 | ~82 |
| 2 | (S)-2-Amino-1-butanol | Potassium Hydroxide, Water | - | - | High |
| 3 | (S,S)-Ethambutol | 1,2-Dichloroethane | 1 | 130 (exotherm) | ~80 |
Table 4: Detailed Experimental Protocols for the Synthesis via Resolution
| Step | Procedure |
| 1 | Resolution of (dl)-2-Amino-1-butanol: Racemic 2-amino-1-butanol is dissolved in anhydrous methanol. L-(+)-tartaric acid is added slowly, keeping the temperature below 45 °C. The solution is stirred for an hour at 45 °C and then slowly cooled to 18 °C over 4 hours, during which the (S)-2-amino-1-butanol L-(+)-tartrate salt crystallizes out. The crystalline salt is collected by filtration, washed with cold methanol, and dried.[3] |
| 2 | Liberation of the Free Amine: The (S)-2-amino-1-butanol L-(+)-tartrate salt is treated with an aqueous solution of a strong base, such as potassium hydroxide, to neutralize the tartaric acid and liberate the free (S)-2-amino-1-butanol. The free amine is then extracted with an organic solvent and purified by distillation. |
| 3 | Synthesis of (S,S)-Ethambutol: A mixture of (S)-2-amino-1-butanol and 1,2-dichloroethane is heated to approximately 80 °C, at which point an exothermic reaction raises the temperature to about 130 °C. After one hour, the mixture is cooled, and a base such as sodium hydroxide is added to neutralize the hydrogen chloride formed during the reaction. Unreacted (S)-2-amino-1-butanol is recovered by vacuum distillation. The resulting crude (S,S)-ethambutol can be purified by recrystallization.[3] |
Synthesis from L-Methionine
A chiral pool approach utilizing the readily available and inexpensive amino acid L-methionine provides another efficient route to (S,S)-ethambutol.
Synthetic Pathway
This strategy involves the dimerization of L-methionine methyl ester, desulfurization, and subsequent reduction to the final product.
Caption: Synthesis of (S,S)-Ethambutol from L-Methionine.
Experimental Protocols and Data
While this route is well-established, detailed step-by-step public domain protocols are less common. The key steps involve standard organic transformations.
Table 5: Key Transformations in the Synthesis from L-Methionine
| Step | Transformation | Key Reagents |
| 1 | Esterification | Thionyl chloride, Methanol |
| 2 | Dimerization | Oxalyl chloride |
| 3 | Desulfurization | Raney Nickel |
| 4 | Reduction | Lithium aluminum hydride (LAH) or other suitable reducing agent |
Proline-Catalyzed Asymmetric Synthesis
Organocatalysis, particularly using the chiral catalyst L-proline, offers an elegant and environmentally friendly approach to establishing the stereocenters of (S,S)-ethambutol's precursor.
General Strategy
This method typically involves the asymmetric α-amination or α-aminooxylation of an aldehyde, followed by reduction and subsequent steps to form the final product. The proline catalyst induces high enantioselectivity in the key C-N bond-forming step.
Caption: Proline-Catalyzed Asymmetric Synthesis Approach.
Experimental Considerations
The success of this route hinges on the optimization of the proline-catalyzed reaction, including the choice of aminating agent, solvent, temperature, and catalyst loading to achieve high yield and enantiomeric excess. Subsequent reduction and dimerization steps would follow protocols similar to those described in other routes. An efficient enantioselective synthesis of (S,S)-ethambutol has been achieved with 99% ee via both proline-catalyzed α-aminooxylation and α-amination of n-butyraldehyde as the key step.[4][5]
Conclusion
This technical guide has outlined the principal synthetic routes for the production of chirally pure (S,S)-ethambutol. The choice of a particular route in a research or industrial setting will depend on factors such as the availability and cost of starting materials, scalability, and desired purity of the final product. The stereoselective synthesis from (R)-butane-1,2-diol and the resolution of racemic 2-amino-1-butanol represent the most well-documented and industrially relevant methods. The syntheses from L-methionine and via proline-catalysis offer attractive, more modern alternatives that leverage the chiral pool and organocatalysis, respectively. The detailed experimental protocols and tabulated data provided herein serve as a valuable resource for chemists engaged in the synthesis and development of this vital antitubercular medication.
References
- 1. acgpubs.org [acgpubs.org]
- 2. ACG Publications - Stereoselective synthesis of tuberculostatic agent (S,S)-ethambutol [acgpubs.org]
- 3. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of (S,S)-ethambutol using proline-catalyzed asymmetric alpha-aminooxylation and alpha-amination | CSIR-NCL Library, Pune [library.ncl.res.in]
Spectroscopic Analysis of Ethambutol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of ethambutol hydrochloride, a primary antitubercular agent. The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this critical pharmaceutical compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical sciences.
Introduction to this compound
This compound is the dihydrochloride salt of the (+)-enantiomer of ethambutol. It is a bacteriostatic agent effective against Mycobacterium tuberculosis and is a cornerstone in the combination therapy of tuberculosis. Its chemical structure, (2S,2'S)-2,2'-(ethane-1,2-diyldiimino)bis(butan-1-ol) dihydrochloride, presents several key functional groups, including secondary amines, primary alcohols, and chiral centers, which give rise to characteristic spectroscopic signatures. The molecular formula is C₁₀H₂₄N₂O₂·2HCl, with a molecular weight of 277.23 g/mol .
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound obtained from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. While experimental data for the hydrochloride salt is not abundantly available in the public domain, predicted data and data from related ethambutol species provide valuable insights.
Table 1: Predicted ¹H NMR Spectroscopic Data for Ethambutol
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 0.95 | t | 6H | -CH₂CH₃ |
| 1.55 | m | 4H | -CH₂ CH₃ |
| 2.75 | m | 2H | -NH-CH - |
| 2.95 | m | 4H | -NH-CH₂ -CH₂-NH- |
| 3.45 | dd | 2H | -CH -CH₂OH |
| 3.70 | dd | 2H | -CH-CH₂ OH |
Note: Predicted data is for the base, ethambutol, in D₂O. The chemical shifts for the hydrochloride salt in a suitable deuterated solvent may vary due to protonation.
Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethambutol
| Chemical Shift (δ) ppm | Assignment |
| 10.5 | -CH₂CH₃ |
| 23.0 | -CH₂ CH₃ |
| 48.0 | -NH-CH₂ -CH₂-NH- |
| 60.0 | -NH-CH - |
| 65.0 | -CH-CH₂ OH |
Note: Predicted data for ethambutol.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the this compound molecule. The spectrum is characterized by absorptions corresponding to O-H, N-H, and C-N bonds.
Table 3: Key IR Absorption Bands for Ethambutol [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3345 | Strong | O-H stretching (alcohol) |
| 3747 | Medium | N-H stretching (secondary amine) |
| 2973, 2830 | Medium | C-H stretching (aliphatic) |
| 1028 | Medium | C-N stretching |
Note: Data obtained from a study of ethambutol complexed with β-cyclodextrin. The spectrum of the hydrochloride salt is expected to show similar characteristic bands, with potential broadening and shifts due to hydrogen bonding and the presence of the hydrochloride salt.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of ethambutol. Electrospray ionization (ESI) is a common technique for the analysis of this compound.
Table 4: Mass Spectrometry Data for Ethambutol [2]
| m/z | Ion Type |
| 205.2 | [M+H]⁺ |
| 116.1 | Fragment Ion |
Note: M represents the molecular mass of the ethambutol free base (204.31 g/mol ).
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.[3][4]
-
Ensure complete dissolution. If necessary, gently vortex the vial.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Cap the NMR tube securely.
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to the specific sample and solvent.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): [1]
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
Carefully remove the pellet from the press.
Instrumentation and Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Process the spectrum to obtain a transmittance or absorbance plot.
Mass Spectrometry
Sample Preparation (for LC-MS): [6][7][8]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.
-
If analyzing from a complex matrix (e.g., plasma), a protein precipitation step with acetonitrile or methanol may be necessary, followed by centrifugation and collection of the supernatant.[7][8]
Instrumentation and Data Acquisition (LC-MS/MS): [6][9]
-
Use a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Set the ESI source to positive ion mode.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for ethambutol.
-
Perform a full scan to identify the protonated molecule [M+H]⁺.
-
Perform product ion scans (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
Visualizations
The following diagrams illustrate the experimental workflows and a proposed mass spectrometry fragmentation pathway for ethambutol.
Caption: Workflow for NMR spectroscopic analysis of this compound.
Caption: Workflow for IR spectroscopic analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway of ethambutol in positive ion ESI-MS.
Conclusion
The spectroscopic techniques of NMR, IR, and MS are indispensable for the comprehensive characterization of this compound. This guide has provided a summary of the key spectroscopic data, detailed experimental protocols, and visual workflows to aid researchers in their analytical endeavors. While experimental NMR data for the hydrochloride salt remains an area for further public documentation, the provided information serves as a robust foundation for the structural elucidation and quality assessment of this vital antitubercular drug.
References
- 1. Preparation and characterisation of ethambutol with β-cyclodextrin: a comprehensive molecular insight into host–guest interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. depts.washington.edu [depts.washington.edu]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. eng.uc.edu [eng.uc.edu]
- 6. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Simultaneous quantification of isoniazid, rifampicin, ethambutol and pyrazinamide by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Ethambutol in Biological Fluids Using a Pre-column Derivatization HPLC-UV Method
Introduction
Ethambutol (EMB) is a primary bacteriostatic agent used in the treatment of tuberculosis. Therapeutic drug monitoring and pharmacokinetic studies of ethambutol in biological fluids are crucial for optimizing dosage regimens and ensuring therapeutic efficacy. However, ethambutol lacks a significant chromophore, making its direct quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection challenging. This application note details a robust and sensitive HPLC-UV method for the quantification of ethambutol in biological fluids, employing a pre-column derivatization technique to enhance its UV absorbance. The method is suitable for researchers, scientists, and drug development professionals.
This method involves the derivatization of ethambutol with phenethyl isocyanate (PEIC) prior to chromatographic separation. The resulting derivative exhibits strong UV absorbance, allowing for sensitive and specific quantification.[1][2][3] This document provides a comprehensive protocol for sample preparation, derivatization, and HPLC-UV analysis, along with method validation data.
Principle
The primary amine groups of ethambutol react with phenethyl isocyanate (PEIC) to form a stable derivative that can be readily detected by a UV detector.[2][3] The separation of the derivatized ethambutol is achieved on a C18 reversed-phase column with a methanol and phosphate buffer mobile phase. Quantification is performed by comparing the peak area of the derivatized ethambutol in a sample to that of a known concentration from a calibration curve.
Experimental Protocols
Materials and Reagents
-
Ethambutol Hydrochloride (Reference Standard)
-
Phenethyl isocyanate (PEIC)
-
Methanol (HPLC Grade)
-
Sodium Dihydrogen Phosphate
-
Triethylamine (TEA)
-
Orthophosphoric Acid
-
Acetonitrile (HPLC Grade)
-
Chloroform
-
Diethyl Ether
-
Sodium Hydroxide
-
Water (Deionized or HPLC Grade)
-
Biological Matrix (e.g., Human Plasma, Urine)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 25 mM sodium dihydrogen phosphate buffer (containing 1% v/v triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 25:75 (v/v) ratio.[1][2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[4]
-
Injection Volume: 20 µL
Preparation of Solutions
-
Stock Solution of Ethambutol (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate biological matrix (e.g., blank plasma or urine) to obtain concentrations for the calibration curve (e.g., 0.39 - 12.5 µg/mL).[1][2]
-
PEIC Derivatizing Agent Solution (1.2 mg/mL): Prepare the PEIC solution in a suitable solvent like acetonitrile.
-
Internal Standard (IS) Solution (Optional but Recommended): Octylamine can be used as an internal standard.[5][6] Prepare a stock solution of octylamine and spike it into samples and standards.
Sample Preparation and Derivatization
The following protocol is a general guideline and may need optimization based on the specific biological matrix.
-
Sample Collection: Collect blood samples in heparinized tubes and centrifuge to obtain plasma. Collect urine samples in sterile containers. Store samples at -20°C until analysis.[5][7]
-
Liquid-Liquid Extraction (for Plasma):
-
To 0.1 mL of plasma sample, standard, or blank, add the internal standard (if used) and 5 M sodium hydroxide to basify the sample.[6]
-
Add 1 mL of an extraction solvent mixture (e.g., chloroform:diethyl ether, 40:60 v/v).[6]
-
Vortex for 15 minutes and then centrifuge at 14,000 rpm for 15 minutes.[2][6]
-
Transfer the organic layer to a clean tube.
-
-
Dilution (for Urine):
-
Urine samples may require dilution (e.g., 1:200 with distilled water) before derivatization.[8]
-
-
Derivatization:
-
Reconstitution:
-
Reconstitute the dried residue with 100 µL of the mobile phase.[6]
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Data Presentation
The following tables summarize the quantitative data from validated HPLC-UV methods for ethambutol quantification.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.39 - 12.5 µg/mL | [1][2] |
| Correlation Coefficient (R²) | 0.9999 | [1][2] |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantification (LOQ) | 0.2 µg/mL (in plasma) | [5][7] |
| 10 µg/mL (in urine) | [8] |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Low | < 5.2% | < 7.6% | Not specified | [5][7] |
| Medium | < 5.2% | < 7.6% | Not specified | [5][7] |
| High | < 5.2% | < 7.6% | Not specified | [5][7] |
| Overall Recovery | - | - | 101.77 ± 7.10% to 102.33 ± 8.69% | [1][2] |
Mandatory Visualizations
Caption: Experimental workflow for ethambutol quantification.
Caption: Logical diagram of the HPLC-UV system.
Caption: Sample preparation decision flowchart.
Conclusion
The described HPLC-UV method with pre-column derivatization provides a sensitive, specific, and reliable approach for the quantification of ethambutol in biological fluids. The detailed protocol and validation data presented in this application note offer a solid foundation for researchers and scientists to implement this method in their laboratories for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
References
- 1. Development and validation of simple and sensitive HPLC-UV method for this compound detection following transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of simple and sensitive HPLC-UV method for this compound detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ethambutol in plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Ethambutol n Human Plasma by a Validated HPLC Method and Its Application to Single-dose Pharmacokinetics (2005) | Hey-Sun Gwak | 2 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ethambutol in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Validated LC-MS/MS Assay for Ethambutol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of ethambutol hydrochloride in human plasma. Therapeutic drug monitoring of ethambutol is crucial for optimizing treatment regimens for tuberculosis, ensuring efficacy while minimizing toxicity.[1][2][3] The LC-MS/MS methods described herein offer high selectivity and sensitivity, making them suitable for pharmacokinetic studies and routine clinical monitoring.[1][4][5]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., Diphenhydramine hydrochloride, Glipizide, Metformin, or a deuterated analog like Ethambutol-d4)[4][5][6][7]
-
High-purity water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate or Ammonium acetate
-
Human plasma (drug-free)
-
Trichloroacetic acid (TCA) (optional, for protein precipitation)[7]
Sample Preparation Protocol
A simple and rapid protein precipitation method is commonly employed for the extraction of ethambutol from plasma samples.[4][8][9][10]
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution. For calibration standards and quality control samples, spike with the appropriate concentration of ethambutol working solution.
-
Precipitation: Add 200-400 µL of cold acetonitrile or methanol to the plasma sample.[8][9][10]
-
Vortexing: Vortex the mixture for 1-5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 8,000-14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase.
-
Injection: Inject an aliquot (typically 2-10 µL) of the final extract into the LC-MS/MS system.[1][4]
Alternatively, a solid-phase extraction (SPE) using a product like an Ostro™ plate can be utilized for a one-step sample preparation procedure with the capability of removing phospholipids.[1][3]
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of ethambutol.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Acquity UPLC HSS T3 (50 x 2.1 mm, 1.8 µm)[1] | Agilent, Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[4] | Gemini C18[9] |
| Mobile Phase A | 10 mM Ammonium formate in water (pH 6.4)[1] | 0.1% TFA in 5 mM Ammonium Acetate[4] | 5mM Ammonium acetate, pH 3.5[9] |
| Mobile Phase B | Acetonitrile[1] | Methanol[4] | Methanol[9] |
| Flow Rate | 0.4 mL/min[1] | 0.5 mL/min[4] | Not Specified |
| Elution | Gradient[1] | Isocratic (90:10, B:A)[4] | Not Specified |
| Column Temp. | 35°C[1] | Not Specified | Not Specified |
| Injection Vol. | 2 µL[1] | 5 µL[4] | Not Specified |
| Run Time | 4.2 min[1] | Not Specified | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1][4] | Positive ESI[4] | Atmospheric Pressure Chemical Ionization (APCI)[11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] | MRM[4] | MRM[11] |
| Precursor Ion (m/z) | 205.15[1] | 205.230[4] | 205[11] |
| Product Ion (m/z) | 116.1[7] | 116.090[4] | 116[11] |
| Capillary Voltage | 2.0 kV[1] | 5000 V (Ion Spray Voltage)[4] | Not Specified |
| Source Temp. | 150°C[1] | 350°C (Capillary Temp.)[4] | 450°C (Heated Nebulizer)[11] |
| Desolvation Temp. | 550°C[1] | Not Applicable | Not Applicable |
| Collision Gas | Argon[1] | Not Specified | Nitrogen/Argon mixture[11] |
Method Validation Protocol
The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[1][8] The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma samples from multiple sources to check for interferences at the retention times of ethambutol and the internal standard.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The linearity should be evaluated using a weighted linear regression model.[4][9]
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within ±20%).[4][7]
-
Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[7][9]
-
Recovery: Assess the extraction efficiency of the sample preparation method by comparing the peak areas of extracted samples to those of unextracted standards.[4]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Assess the stability of ethambutol in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.[4]
Data Presentation
Table 3: Summary of Quantitative Validation Data from Literature
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| Linearity Range (µg/mL) | 0.2 - 10[1] | 0.106 - 7.006[4] | 0.2 - 5[8] | 0.02 - 5[9] |
| LLOQ (µg/mL) | 0.2[1] | 0.106[4] | 0.2[8] | 0.02[9] |
| Intra-day Precision (%CV) | <15%[9] | <9.91%[4] | <5.2%[12] | <11.14%[7] |
| Inter-day Precision (%CV) | <15%[9] | Not Reported | <7.6%[12] | <11.14%[7] |
| Accuracy (%) | Within ±15%[9] | Not Reported | Not Reported | -6.6% to 7.08%[7] |
| Mean Recovery (%) | >85% (typical) | 98.70%[4] | Not Reported | Not Reported |
Mandatory Visualization
Caption: Overall workflow for ethambutol analysis.
Caption: Detailed analytical procedure.
References
- 1. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Method Development and Validation of Ethambutol in Human Plasma by Using LCMS/MS | Semantic Scholar [semanticscholar.org]
- 7. biomedres.us [biomedres.us]
- 8. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ethambutol as a Selective Agent in Mycobacterial Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethambutol as a selective agent in mycobacterial culture. This document outlines the underlying principles of ethambutol's mechanism of action, detailed protocols for its use in selecting for resistant mutants, and relevant quantitative data to aid in experimental design.
Introduction
Ethambutol is a bacteriostatic antimicrobial agent primarily used in the treatment of tuberculosis and other mycobacterial infections.[1] Its specific mode of action, targeting the synthesis of the mycobacterial cell wall, makes it a valuable tool in the laboratory for selecting resistant strains and for counter-selection in genetic manipulation experiments. Understanding the principles of its activity and the susceptibility of different mycobacterial species is crucial for its effective application in a research setting.
Mechanism of Action
Ethambutol specifically inhibits the enzyme arabinosyl transferase, which is encoded by the embCAB operon. This enzyme is critical for the polymerization of D-arabinofuranose into arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. By inhibiting this enzyme, ethambutol disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and inhibition of bacterial growth. Resistance to ethambutol is most commonly associated with mutations in the embB gene, particularly at codon 306.
Quantitative Data: Ethambutol Susceptibility
The susceptibility of mycobacteria to ethambutol varies significantly between species. The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for several common mycobacterial species. These values are crucial for determining the appropriate selective concentration for a given experiment.
| Mycobacterial Species | Ethambutol MIC Range (µg/mL) | Notes |
| Mycobacterium tuberculosis | 0.5 - 5.0 | Resistant strains can have MICs from 7.5 to 40 µg/mL. |
| Mycobacterium avium complex (MAC) | 2.0 - 16.0 | MICs ≥8 µg/mL are often considered resistant.[2] |
| Mycobacterium kansasii | 1.0 - 5.0 | Generally susceptible. |
| Mycobacterium smegmatis | 0.18 - 2.0 | A non-pathogenic, fast-growing model organism.[3] |
| Mycobacterium abscessus | >64 | Generally considered intrinsically resistant. |
| Mycobacterium marinum | 1.0 - 4.0 | |
| Mycobacterium xenopi | 2.0 - 8.0 |
Note: MIC values can be influenced by the testing method (e.g., broth microdilution vs. agar proportion) and the specific culture medium used. It is recommended to perform a baseline MIC determination for the specific strain being used in your experiments.
Experimental Protocols
Preparation of Ethambutol Stock Solution
Materials:
-
Ethambutol hydrochloride powder
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Dissolve the this compound powder in sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for Selection of Ethambutol-Resistant Mutants
This protocol describes a method for selecting spontaneous ethambutol-resistant mutants from a susceptible mycobacterial population.
Materials:
-
Mid-log phase culture of the desired mycobacterial species
-
Mycobacterial growth medium (e.g., Middlebrook 7H9 broth or 7H10 agar)
-
Ethambutol stock solution
-
Sterile culture plates or tubes
-
Incubator at the appropriate temperature for the species
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC): Perform a standard MIC assay (e.g., broth microdilution or E-test) to determine the baseline susceptibility of the parental mycobacterial strain to ethambutol.
-
Prepare Selective Media: Prepare mycobacterial growth medium (liquid or solid) containing ethambutol at a concentration 2 to 4 times the determined MIC. For solid media, allow the agar to cool to 45-50°C before adding the ethambutol to prevent degradation.
-
Inoculation:
-
Liquid Culture: Inoculate the ethambutol-containing broth with a high density of the mycobacterial culture (e.g., 10^7 to 10^8 CFU/mL).
-
Solid Culture: Spread a high density of the mycobacterial culture (e.g., 10^8 to 10^9 CFU) onto the surface of the ethambutol-containing agar plates.
-
-
Incubation: Incubate the cultures at the optimal temperature for the specific mycobacterial species. Incubation times will vary depending on the growth rate of the species (e.g., a few days for M. smegmatis, several weeks for M. tuberculosis).
-
Isolation of Resistant Colonies:
-
Liquid Culture: Monitor the culture for turbidity. Once growth is observed, plate a dilution of the culture onto non-selective agar to obtain isolated colonies.
-
Solid Culture: Observe the plates for the appearance of individual colonies.
-
-
Confirmation of Resistance:
-
Pick several individual colonies and subculture them in a non-selective medium.
-
Perform an MIC assay on each of the isolated colonies to confirm their resistance to ethambutol and to determine the new MIC.
-
It is also recommended to perform genetic analysis (e.g., sequencing of the embB gene) to identify the mutation conferring resistance.
-
Use of Ethambutol in Counter-Selection
Ethambutol can be used as a counter-selective agent in mycobacterial genetics, particularly in techniques like allelic exchange. This involves using a marker that confers sensitivity to ethambutol. For instance, if a wild-type embB gene is introduced into a strain with a mutated, resistant embB, transformants that have undergone a double-crossover event and lost the wild-type allele can be selected for by plating on media containing ethambutol.
Quality Control
-
Strain Purity: Always ensure the purity of the mycobacterial culture before starting any selection experiment.
-
Ethambutol Potency: The potency of the ethambutol stock solution should be verified periodically. This can be done by performing an MIC assay against a known susceptible quality control strain (e.g., Mycobacterium tuberculosis H37Rv).
-
Media Control: Always include a no-drug control plate or tube to ensure the viability of the mycobacterial inoculum.
Troubleshooting
-
No growth on selective media:
-
The concentration of ethambutol may be too high. Verify the MIC of the parental strain.
-
The inoculum density may be too low. Increase the number of cells plated.
-
The ethambutol may have been added to the agar when it was too hot, leading to degradation.
-
-
Excessive growth on selective media:
-
The concentration of ethambutol may be too low.
-
The parental strain may have a higher than expected baseline resistance.
-
The ethambutol stock solution may have lost potency.
-
By following these guidelines and protocols, researchers can effectively utilize ethambutol as a selective agent to advance their studies in mycobacterial genetics, drug resistance, and physiology.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ethambutol against Mycobacterium tuberculosis
Introduction
Ethambutol (EMB) is a primary bacteriostatic agent in the first-line treatment regimen for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (M. tuberculosis). It functions by inhibiting arabinosyl transferases, enzymes crucial for the synthesis of the mycobacterial cell wall. The emergence of drug-resistant M. tuberculosis strains necessitates accurate and reproducible methods for antimicrobial susceptibility testing (AST) to guide effective clinical treatment. Determining the Minimum Inhibitory Concentration (MIC) of ethambutol is fundamental to this effort. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
This document provides detailed protocols for determining the MIC of ethambutol against M. tuberculosis using two standard methods: Broth Microdilution and Agar Dilution. These protocols are intended for researchers, scientists, and drug development professionals working in the field of mycobacteriology.
Key Methodologies
Two principal methods for determining the MIC of ethambutol for M. tuberculosis are detailed below:
-
Broth Microdilution Method: This technique involves testing a microorganism's susceptibility to serial dilutions of an antimicrobial agent in a liquid medium. It is a quantitative method that is widely used and has been adapted for high-throughput screening. The Resazurin Microtiter Assay (REMA) is a common colorimetric variation of this method.
-
Agar Dilution Method: In this method, varying concentrations of the antimicrobial agent are incorporated into a solid agar medium. The medium is then inoculated with the test organism to determine the lowest drug concentration that inhibits growth.
Data Presentation
The following tables summarize typical ethambutol concentrations used for MIC testing and expected MIC ranges for quality control and clinical isolates.
Table 1: Ethambutol Concentration Ranges for MIC Determination
| Method | Typical Concentration Range (µg/mL) | Common Serial Dilutions (µg/mL) |
| Broth Microdilution | 0.125 - 32 | 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32 |
| Agar Dilution | 0.5 - 32 | 0.5, 1, 2, 4, 5, 7.5, 8, 10, 16, 32 |
Note: Concentration ranges may be adjusted based on laboratory-specific procedures and the expected resistance profile of the isolates being tested.
Table 2: Quality Control and Interpretive Criteria for Ethambutol MIC
| Strain / Category | Method | Expected MIC Range (µg/mL) | Interpretation Breakpoint (Resistant) |
| M. tuberculosis H37Rv (ATCC 27294) | Broth Microdilution | 0.5 - 2.0 | N/A |
| Susceptible Isolates | Broth Microdilution | ≤ 2.5 | > 5 µg/mL[1][2] |
| Resistant Isolates | Broth Microdilution | ≥ 3.125 | > 5 µg/mL[1][2] |
| Susceptible Isolates | Agar Proportion | N/A | Growth on ≥ 5 µg/mL |
| Resistant Isolates | Agar Proportion | N/A | Growth on ≥ 5 µg/mL |
Note: Interpretive breakpoints can vary by methodology and governing body (e.g., CLSI, EUCAST). The values provided are based on published literature. Laboratories should validate their own breakpoints.[1]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination
This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
Materials and Reagents:
-
M. tuberculosis isolates (clinical and quality control strains, e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 Broth, supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol
-
Ethambutol hydrochloride powder (Sigma-Aldrich or equivalent)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile distilled water
-
0.5 and 1.0 McFarland turbidity standards
-
Sterile glass beads (2-3 mm diameter)
-
Incubator (37°C)
-
Biosafety cabinet (Class II)
-
Resazurin solution (0.02% in sterile water), optional for REMA
Procedure:
-
Preparation of Ethambutol Stock Solution:
-
Prepare a stock solution of ethambutol at 1 mg/mL in sterile distilled water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial dilutions from this stock to achieve the desired final concentrations in the microtiter plate.
-
-
Inoculum Preparation:
-
Subculture M. tuberculosis on Löwenstein-Jensen or Middlebrook 7H10/7H11 agar slants.
-
From a fresh culture (3-4 weeks old), transfer a few colonies into a sterile tube containing 3-4 mL of Middlebrook 7H9 broth with sterile glass beads.
-
Vortex for 1-2 minutes to break up clumps and create a homogenous suspension.
-
Allow the suspension to settle for 30 minutes to let large particles sediment.
-
Carefully transfer the supernatant to a new sterile tube and adjust the turbidity to match a 1.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).
-
Dilute this suspension 1:20 in Middlebrook 7H9 broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[5] This will be the working inoculum.
-
-
Plate Setup:
-
In a 96-well plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.[5]
-
Add the appropriate volume of the diluted ethambutol solutions to the wells to achieve the final desired concentrations (e.g., 0.125 to 32 µg/mL) after inoculation. Remember to account for the final volume of 200 µL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum) for each isolate tested.[5]
-
Fill perimeter wells with sterile water to prevent evaporation during incubation.[5]
-
-
Inoculation:
-
Add 100 µL of the working inoculum to each test well and the growth control well.[5] The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plates with an adhesive plate sealer or place them in a zip-lock bag.
-
Incubate the plates at 37°C for 7 to 14 days.[3] Reading can be performed when visible growth (a pellet at the bottom of the well) is observed in the drug-free growth control well.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of ethambutol that shows no visible growth of mycobacteria.
-
For REMA variation: After 7 days of incubation, add 25 µL of 0.02% resazurin solution to each well and re-incubate for 24-48 hours.[5] A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change (i.e., the well remains blue).[5]
-
Protocol 2: Agar Dilution MIC Determination
Materials and Reagents:
-
M. tuberculosis isolates (clinical and quality control)
-
Middlebrook 7H10 or 7H11 Agar, supplemented with 10% OADC
-
This compound powder
-
Sterile petri dishes
-
Sterile distilled water
-
0.5 and 1.0 McFarland turbidity standards
-
Incubator (37°C with 5-10% CO₂)
Procedure:
-
Preparation of Drug-Containing Agar:
-
Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions and hold it in a 48-50°C water bath.
-
Prepare sterile stock solutions of ethambutol at 10x the final desired concentrations.
-
Add 1 part of the 10x drug solution to 9 parts of molten agar to achieve the final concentrations (e.g., 0, 1.0, 5.0, 7.5, 10.0, 15.0, 20.0, and 30.0 mg/L or µg/mL).
-
Mix well and dispense into sterile petri dishes. Allow the plates to solidify and dry before use.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 1.0 McFarland standard as described in the broth microdilution protocol.
-
Prepare 1:100 dilutions of this suspension in sterile saline or broth.[5]
-
-
Inoculation:
-
Using a multipoint replicator or a calibrated loop, spot 1-10 µL of the diluted inoculum onto the surface of the drug-containing and drug-free control plates.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 37°C in an atmosphere of 5-10% CO₂ for 3 weeks.[5]
-
-
Reading and Interpretation:
-
Read the plates after 21 days of incubation.
-
The MIC is the lowest concentration of ethambutol that completely inhibits visible growth. A faint haze or a few isolated colonies may be disregarded. The drug-free control plate must show confluent growth.
-
Visualized Workflows
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Agar Dilution MIC Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aphl.org [aphl.org]
- 4. EUCAST: Reference Method [eucast.org]
- 5. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Delivery Systems of Ethambutol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of transdermal delivery systems for Ethambutol Hydrochloride (ETH), a primary drug for the treatment of tuberculosis. Given the challenges of oral administration, including potential gastrointestinal side effects and the need for high doses, transdermal delivery presents a promising alternative to improve patient compliance and therapeutic efficacy.
This document outlines hypothetical formulations, detailed experimental protocols for preparation and evaluation, and analytical methodologies. The provided data are representative and intended to serve as a guide for research and development.
Proposed Formulations
The development of a transdermal patch for a hydrophilic drug like this compound requires careful selection of polymers, plasticizers, and permeation enhancers. The following table presents hypothetical matrix-type transdermal patch formulations designed to control drug release and enhance skin permeation.
Table 1: Proposed Formulations for this compound Transdermal Patches
| Component | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) | Formulation F4 (% w/w) |
| This compound | 10 | 10 | 10 | 10 |
| HPMC K100 | 40 | 30 | - | - |
| Eudragit RL-100 | - | 10 | 40 | 30 |
| PVP K30 | 5 | 5 | 5 | 5 |
| Propylene Glycol | 15 | 15 | 15 | 15 |
| Oleic Acid | 5 | 5 | 5 | 10 |
| Methanol:Water (80:20) | q.s. to 100 | q.s. to 100 | q.s. to 100 | q.s. to 100 |
HPMC (Hydroxypropyl Methylcellulose) and PVP (Polyvinylpyrrolidone) are hydrophilic polymers. Eudragit RL-100 is a permeable acrylic polymer. Propylene Glycol acts as a plasticizer and permeation enhancer. Oleic Acid is a well-known permeation enhancer.
Experimental Protocols
Preparation of Transdermal Patches (Solvent Evaporation Technique)
This protocol describes the fabrication of matrix-type transdermal patches.
-
Polymer Solution Preparation : Accurately weigh the required quantities of polymers (e.g., HPMC, Eudragit RL-100, PVP) and dissolve them in a specified volume of the solvent system (e.g., Methanol:Water 80:20) with continuous stirring using a magnetic stirrer until a clear solution is formed.
-
Drug and Excipient Incorporation : To the polymer solution, add the weighed quantity of this compound, plasticizer (Propylene Glycol), and permeation enhancer (Oleic Acid). Stir until all components are completely dissolved.
-
Casting : Pour the resulting solution into a petri dish or onto a backing membrane lined in a flat, level surface.
-
Drying : Allow the solvent to evaporate slowly at room temperature for 24 hours. Subsequently, place the patch in a hot air oven at 40°C for 4-6 hours to ensure complete removal of the solvent.
-
Cutting and Storage : Carefully remove the dried patch and cut it into the desired size (e.g., 2 cm²). Store the patches in a desiccator until further evaluation.
Physicochemical Evaluation of Patches
A series of tests should be performed to ensure the quality and consistency of the formulated patches.
Table 2: Physicochemical Evaluation Parameters and Methods
| Parameter | Method |
| Weight Uniformity | Weigh three individual patches of each formulation and calculate the average weight. |
| Thickness | Measure the thickness of three patches at different points using a digital micrometer and calculate the average. |
| Folding Endurance | Repeatedly fold a patch at the same place until it breaks. The number of folds is the folding endurance value. |
| Moisture Content | Weigh a patch and keep it in a desiccator containing anhydrous calcium chloride. Reweigh the patch daily until a constant weight is obtained. The percentage of moisture content is calculated from the weight difference. |
| Drug Content Uniformity | Dissolve a patch of known area in 100 mL of phosphate buffer (pH 7.4). Filter the solution and determine the drug content using a validated HPLC-UV method. |
In Vitro Skin Permeation Study
This study is crucial for assessing the rate and extent of drug permeation through the skin.
-
Skin Preparation : Use excised abdominal skin from rats or porcine ear skin. Remove the hair and subcutaneous fat carefully. Equilibrate the skin in phosphate buffer (pH 7.4) before mounting.
-
Franz Diffusion Cell Setup : Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment. The receptor compartment is filled with phosphate buffer (pH 7.4) and maintained at 37 ± 0.5°C with constant stirring.
-
Patch Application : Apply the transdermal patch to the surface of the skin in the donor compartment.
-
Sampling : At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment and replace it with an equal volume of fresh buffer.
-
Analysis : Analyze the collected samples for this compound content using a validated HPLC-UV method.
-
Data Analysis : Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.
Table 3: Hypothetical In Vitro Permeation Data
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Cumulative Amount Permeated at 24h (μg/cm²) |
| F1 | 15.2 ± 1.8 | 1.52 | 364.8 |
| F2 | 25.8 ± 2.5 | 2.58 | 619.2 |
| F3 | 18.9 ± 2.1 | 1.89 | 453.6 |
| F4 | 35.4 ± 3.1 | 3.54 | 849.6 |
Stability-Indicating HPLC-UV Method for this compound
A validated analytical method is essential for accurate quantification of the drug in the patch and in permeation samples.[1][2][3]
-
Derivatization : Since Ethambutol lacks a strong chromophore, a pre-column derivatization step is necessary for UV detection. Mix the sample solution with phenethyl isocyanate (PEIC) and allow it to react at room temperature for 90 minutes.
-
Chromatographic Conditions :
-
Column : C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase : 25 mM Sodium Dihydrogen Phosphate buffer (with 1% v/v triethylamine, pH 3.0 adjusted with orthophosphoric acid) and Methanol (25:75 v/v).
-
Flow Rate : 1.0 mL/min
-
Detection Wavelength : 210 nm
-
Injection Volume : 20 µL
-
-
Validation : The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness. The linearity is typically established in a concentration range of 0.39–12.5 μg/mL.[2]
-
Stability Studies : To establish the method as stability-indicating, stress degradation studies should be performed on the drug-loaded patch. Expose the patches to acidic, alkaline, oxidative, thermal, and photolytic conditions. The method should be able to separate the intact drug peak from any degradation product peaks.
Skin Irritation Study
This study evaluates the potential of the patch to cause skin irritation.
-
Animal Model : Use healthy albino rabbits or rats.
-
Procedure : Shave the dorsal side of the animal 24 hours before the study. Apply the transdermal patch to the shaved skin. A control patch (without the drug) should also be applied to a different site.
-
Observation : Remove the patches after 24 hours and observe the skin for any signs of erythema (redness) and edema (swelling). Score the irritation on a scale (e.g., 0-4).
Visualizations
References
- 1. Development and validation of simple and sensitive HPLC-UV method for this compound detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
- 2. Development and validation of simple and sensitive HPLC-UV method for this compound detection following transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of Ethambutol Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethambutol (EMB) is a crucial first-line bacteriostatic agent in the treatment of tuberculosis, primarily caused by Mycobacterium tuberculosis. It disrupts the synthesis of the mycobacterial cell wall by inhibiting arabinosyl transferases, which are essential for the polymerization of arabinan, a key component of arabinogalactan and lipoarabinomannan.[1][2][3] The emergence of EMB resistance poses a significant threat to effective tuberculosis control. Understanding the underlying mechanisms of resistance is paramount for the development of new diagnostic tools and therapeutic strategies. These application notes provide a detailed overview of the common in vitro models and protocols used to investigate EMB resistance mechanisms.
Key Mechanisms of Ethambutol Resistance
The primary mechanisms of ethambutol resistance in M. tuberculosis are target gene mutations and the activity of efflux pumps.
Target Modification: Mutations in the embCAB Operon
The most well-characterized mechanism of EMB resistance involves mutations within the embCAB operon, which encodes the arabinosyl transferase targets of the drug.[1][4]
-
embB Gene Mutations: Mutations in the embB gene are the most frequent cause of EMB resistance.[1] The majority of these mutations are found in a specific region known as the "ethambutol resistance-determining region" (ERDR).[5]
-
Codon 306: The most prevalent mutations occur at codon 306 of the embB gene.[1][6] Alterations at this position, such as Met306Ile, Met306Val, and Met306Leu, are strongly associated with EMB resistance.[6][7] The specific amino acid substitution at this codon can influence the level of resistance.[6][7]
-
Other embB Codons: Mutations at other codons, including 406 and 497, have also been linked to EMB resistance, although they are less common than mutations at codon 306.[4]
-
-
embA and embC Gene Mutations: While less frequent, mutations in the upstream region of the embA gene and within the coding sequence of embC have also been reported in EMB-resistant isolates.[4]
Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. Several efflux pumps have been implicated in EMB resistance in M. tuberculosis.[8][9][10] The activity of these pumps can be investigated in vitro using efflux pump inhibitors.
Data Presentation: Quantitative Analysis of Ethambutol Resistance
The following tables summarize quantitative data associated with different EMB resistance mechanisms.
Table 1: Correlation between embB Codon 306 Mutations and Ethambutol Minimum Inhibitory Concentration (MIC)
| embB Codon 306 Mutation | Amino Acid Change | Typical EMB MIC (µg/mL) | Reference(s) |
| ATG → ATA/ATC | Methionine → Isoleucine | 20 | [6][7] |
| ATG → GTG | Methionine → Valine | 40 | [6][7] |
| ATG → TTG | Methionine → Leucine | 40 | [6][7] |
| Wild-Type | Methionine | ≤ 5 | [6][7] |
Table 2: Comparison of Phenotypic Drug Susceptibility Testing (DST) Methods for Ethambutol
| DST Method | Principle | Turnaround Time | Advantages | Disadvantages | Reference(s) |
| Löwenstein-Jensen (LJ) Proportion Method | Agar-based; growth comparison on drug-free vs. drug-containing media. | 3-4 weeks | Gold standard for phenotypic testing. | Slow; labor-intensive. | [11] |
| Microplate Alamar Blue Assay (MABA) | Broth microdilution with a colorimetric indicator for cell viability. | 7-10 days | Rapid; high-throughput; provides MIC values. | Requires specialized plates and readers. | [11][12] |
| Mycobacteria Growth Indicator Tube (MGIT) 960 | Automated liquid culture system detecting oxygen consumption. | 1-2 weeks | Automated; rapid. | Can have discordant results with other methods. | [11][12][13] |
| Resazurin Microtiter Assay (REMA) | Broth microdilution using resazurin as a cell viability indicator. | 8-9 days | Inexpensive; rapid; provides MIC values. | Interpretation can be subjective. | [14][15] |
Experimental Protocols
Protocol 1: Determination of Ethambutol Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
Objective: To determine the minimum concentration of ethambutol that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis isolate(s)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Ethambutol stock solution
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Sterile distilled water
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:20 in 7H9 broth.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of ethambutol in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.5 to 64 µg/mL.
-
Include a drug-free well as a growth control.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microplate containing 100 µL of the drug dilutions.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
-
Result Interpretation:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of ethambutol that prevents the color change.
-
Protocol 2: Molecular Detection of embB Gene Mutations by DNA Sequencing
Objective: To identify mutations in the embB gene associated with ethambutol resistance.
Materials:
-
M. tuberculosis isolate(s)
-
DNA extraction kit
-
PCR primers flanking the embB resistance-determining region (e.g., targeting codons 306, 406, and 497)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the M. tuberculosis isolates using a commercial kit or a standard in-house protocol.
-
-
PCR Amplification:
-
Set up a PCR reaction to amplify the target region of the embB gene. A typical reaction mixture includes:
-
Template DNA
-
Forward and reverse primers
-
Taq DNA polymerase
-
PCR buffer
-
dNTPs
-
Nuclease-free water
-
-
Perform PCR using an appropriate cycling program (annealing temperature will depend on the primers used).
-
-
Verification of Amplification:
-
Run a portion of the PCR product on an agarose gel to confirm the successful amplification of a DNA fragment of the expected size.
-
-
DNA Sequencing:
-
Purify the remaining PCR product.
-
Send the purified product for Sanger sequencing using the same primers as for the PCR amplification.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type embB gene sequence from a reference strain (e.g., H37Rv).
-
Identify any nucleotide substitutions, insertions, or deletions.
-
Translate the nucleotide sequence to determine the corresponding amino acid changes.
-
Protocol 3: In Vitro Assessment of Efflux Pump Activity using an Efflux Pump Inhibitor
Objective: To determine if efflux pump activity contributes to ethambutol resistance.
Materials:
-
M. tuberculosis isolate(s)
-
Middlebrook 7H9 broth with OADC
-
Ethambutol stock solution
-
Efflux pump inhibitor (EPI) stock solution (e.g., reserpine, verapamil)
-
Sterile 96-well microplates
-
Alamar Blue reagent or other viability indicator
Procedure:
-
MIC Determination with and without EPI:
-
Perform the MIC assay (as described in Protocol 1) for ethambutol in two parallel sets of 96-well plates.
-
In one set of plates, add a sub-inhibitory concentration of the EPI to all wells (including the growth control). The concentration of the EPI should be predetermined to not affect bacterial growth on its own. A typical concentration for reserpine is 10 mg/L.[8][9][16]
-
The other set of plates will contain only the ethambutol dilutions.
-
-
Inoculation and Incubation:
-
Inoculate and incubate both sets of plates as described in Protocol 1.
-
-
Result Interpretation:
-
Determine the MIC of ethambutol in the absence and presence of the EPI.
-
A significant reduction (typically a 4-fold or greater decrease) in the ethambutol MIC in the presence of the EPI suggests that efflux pump activity contributes to the resistance phenotype.[8]
-
Mandatory Visualizations
Caption: Mechanisms of Ethambutol Resistance in M. tuberculosis.
Caption: Workflow for Phenotypic and Genotypic Assessment of EMB Resistance.
Caption: Logic Diagram for Assessing Efflux Pump Contribution to EMB Resistance.
References
- 1. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 3. jwatch.org [jwatch.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Role of embB in natural and acquired resistance to ethambutol in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethambutol resistance in Mycobacterium tuberculosis: critical role of embB mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Efflux-Pump Derived Multiple Drug Resistance to Ethambutol Monotherapy in Mycobacterium tuberculosis and Ethambutol Pharmacokinetics-Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. Detecting Ethambutol Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Detecting Ethambutol Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]
- 13. aphl.org [aphl.org]
- 14. Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening of Novel Ethambutol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol (EMB) is a cornerstone of first-line combination therapy for tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis (M. tuberculosis). Its primary mechanism of action involves the inhibition of arabinosyl transferases, specifically the EmbA, EmbB, and EmbC proteins.[1][2] These enzymes are critical for the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the unique and protective mycobacterial cell wall.[1][2] The emergence of drug-resistant strains of M. tuberculosis necessitates the development of novel therapeutics. High-throughput screening (HTS) of ethambutol analogs presents a promising strategy to identify compounds with improved potency, novel mechanisms of action, or efficacy against resistant strains.
These application notes provide detailed protocols for robust HTS assays designed to identify and characterize novel ethambutol analogs with potential anti-tuberculosis activity. The described methodologies are suitable for screening large compound libraries and provide a framework for hit identification and validation.
Mechanism of Action of Ethambutol
Ethambutol disrupts the synthesis of the mycobacterial cell wall by targeting arabinosyl transferases. This inhibition prevents the polymerization of D-arabinofuranose into arabinan, a key component of both arabinogalactan and lipoarabinomannan. The disruption of these complex polysaccharides compromises the structural integrity of the cell wall, leading to increased permeability and ultimately inhibiting bacterial growth.[2][3]
References
Application Notes and Protocols: Synergistic Studies of Ethambutol in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic potential of ethambutol when used in combination with other antimicrobial agents against various mycobacterial species. Detailed protocols for in vitro synergy testing are provided to facilitate further research and drug development in this area.
Introduction to Ethambutol Synergy
Ethambutol (EMB) is a primary antitubercular agent that inhibits the synthesis of arabinogalactan, a crucial component of the mycobacterial cell wall. While effective as part of a multi-drug regimen, there is growing interest in its synergistic interactions with other drugs to enhance efficacy, overcome drug resistance, and potentially shorten treatment durations. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to lower required doses of each drug, potentially reducing toxicity and minimizing the development of drug-resistant strains.
This document outlines the synergistic potential of ethambutol with various compounds and provides detailed methodologies for assessing these interactions in a laboratory setting.
Documented Synergistic Combinations with Ethambutol
Several studies have demonstrated the synergistic or additive effects of ethambutol with other antimycobacterial drugs against different Mycobacterium species. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the level of interaction between drugs, with a FICI of ≤ 0.5 typically indicating synergy.
Table 1: Synergistic Combinations of Ethambutol Against Mycobacterium tuberculosis
| Combination Drugs | Strain(s) | FICI Value | Interpretation |
| Isoniazid + Rifampicin + Ethambutol | Drug-susceptible isolates | 0.6 | Synergistic |
| Ofloxacin + Rifampicin + Ethambutol | Drug-susceptible & Isoniazid-resistant isolates | 0.31 - 0.62 | Synergistic |
| Levofloxacin + Ethambutol | M. tuberculosis H37Rv & resistant isolates | ≤ 0.5 | Synergistic |
Table 2: Synergistic and Additive Combinations of Ethambutol Against Non-Tuberculous Mycobacteria (NTM)
| Combination Drugs | Mycobacterium Species | FICI Value | Interpretation |
| Moxifloxacin + Ethambutol | M. simiae | 0.5 | Synergistic[1][2] |
| Rifampin + Ethambutol | M. avium complex | Additive to Synergistic | - |
| Rifabutin + Ethambutol | M. avium complex | Additive to Synergistic | - |
| Ciprofloxacin + Ethambutol | M. avium complex | - | Synergistic[3] |
| Ofloxacin + Ethambutol | M. avium complex | - | Synergistic[3] |
| Norfloxacin + Ethambutol | M. avium complex | - | Synergistic[3] |
| Kanamycin, Rifampin, Streptomycin | M. avium-intracellulare complex | - | Synergistic in some combinations[4] |
Molecular Mechanism of Synergy: Ethambutol and Isoniazid
A key example of ethambutol's synergistic action is its interaction with isoniazid (INH). Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of INH targets and inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis, a critical component of the mycobacterial cell wall.
Recent studies have elucidated the molecular basis for the synergy between ethambutol and isoniazid. Ethambutol has been shown to bind to a transcriptional repressor, EtbR (encoded by the Rv0273c gene). This binding enhances the ability of EtbR to bind to the promoter region of the inhA gene, leading to its repression. The resulting decrease in InhA protein levels makes the mycobacterium more susceptible to the inhibitory effects of isoniazid. This molecular interplay highlights a novel mechanism of drug synergy where one drug potentiates the action of another by modulating the expression of its target.
Experimental Protocols for Synergy Testing
The following are detailed protocols for the two most common methods used to assess drug synergy in vitro: the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method that allows for the simultaneous testing of multiple concentrations of two drugs to determine their combined effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic and additive effects of rifampicin, moxifloxacin, ethambutol, and azithromycin against M. simiae clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro synergistic activity between ethambutol and fluorinated quinolones against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro synergistic activity of ethambutol, isoniazid, kanamycin, rifampin, and streptomycin against Mycobacterium avium-intracellulare complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Ethambutol in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis, typically in combination with other antitubercular drugs. Accurate and reliable quantification of ethambutol in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for various analytical methods for the determination of ethambutol, including spectrophotometry, high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and electrochemical methods.
General Experimental Workflow
The determination of ethambutol in pharmaceutical formulations generally follows a series of steps from sample preparation to data analysis. The specific parameters and reagents will vary depending on the chosen analytical technique.
Caption: Generalized workflow for the determination of ethambutol in pharmaceutical formulations.
Spectrophotometric Methods
Spectrophotometric methods are often employed for their simplicity and cost-effectiveness. These methods typically involve the formation of a colored complex that can be quantified using a UV-Visible spectrophotometer.
Ion-Pair Extractive Spectrophotometry
This method involves the formation of a colored, chloroform-extractable ion-pair complex between ethambutol and a triphenylmethane dye, such as bromocresol green (BCG), bromocresol purple (BCP), or bromophenol blue (BPB), in an acidic medium.[1][2]
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve ethambutol hydrochloride in distilled water to obtain a stock solution of 1000 µg/mL. From this, prepare a working standard solution of 100 µg/mL.
-
Preparation of Sample Solution: Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of ethambutol into a 100 mL volumetric flask. Add about 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with water. Filter the solution and dilute further to obtain a final concentration within the Beer's law range.
-
Complex Formation and Extraction:
-
Into a series of 125 mL separating funnels, add aliquots of the standard or sample solution.
-
Add 2.0 mL of the respective dye solution (e.g., 0.1% BCG).
-
Add 2.0 mL of a buffer solution (e.g., pH 2.8 for BCG).
-
Add 10 mL of chloroform.
-
Shake the mixture for 2 minutes and allow the layers to separate.
-
Collect the chloroform layer and measure its absorbance at the corresponding λmax (e.g., 420 nm for BCG) against a reagent blank.[1]
-
-
Quantification: Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions. Determine the concentration of ethambutol in the sample solution from the calibration curve.
| Parameter | Bromocresol Green (BCG) | Bromocresol Purple (BCP) | Bromophenol Blue (BPB) |
| λmax | 420 nm | 419 nm | 415 nm |
| Linearity Range | 2.0-25 µg/mL | 3.0-30 µg/mL | 4.0-40 µg/mL |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.04 x 10⁴ | 0.86 x 10⁴ | 0.68 x 10⁴ |
| Sandell's Sensitivity (µg cm⁻²) | 0.027 | 0.032 | 0.041 |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.21 µg/mL | 0.28 µg/mL |
| Limit of Quantification (LOQ) | 0.45 µg/mL | 0.63 µg/mL | 0.84 µg/mL |
Data compiled from reference[1].
High-Performance Liquid Chromatography (HPLC)
HPLC methods are highly specific, accurate, and precise, making them suitable for the quality control of ethambutol in multi-drug combination formulations.
RP-HPLC Method for Simultaneous Determination
This method allows for the simultaneous determination of ethambutol along with other first-line anti-tuberculosis drugs like rifampicin, isoniazid, and pyrazinamide.[3]
-
Chromatographic Conditions:
-
Column: Purospher STAR RP-18e (250 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: A gradient elution using 20 mM monobasic sodium phosphate buffer with 0.2% triethylamine (pH 7.0) and acetonitrile.[3]
-
Flow Rate: 1.5 mL/min[3]
-
Detection: Diode Array Detector (DAD). Ethambutol is detected at 210 nm, while rifampicin, isoniazid, and pyrazinamide are detected at 238 nm.[3]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution by accurately weighing and dissolving the reference standards in the mobile phase.
-
For the sample, weigh and powder tablets, then extract the active pharmaceutical ingredients (APIs) with the mobile phase, followed by sonication and filtration.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention times for ethambutol and other APIs are used for identification, and the peak areas are used for quantification.
HPLC with Pre-column Derivatization
Since ethambutol lacks a strong UV chromophore, pre-column derivatization can be used to enhance its detectability.[4][5] A common derivatizing agent is phenethyl isocyanate (PEIC).[4]
-
Derivatization Reaction:
-
Mix the ethambutol solution (sample or standard) with a solution of PEIC in a suitable solvent.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 90 minutes).[4]
-
-
Chromatographic Conditions:
-
Analysis: Inject the derivatized standard and sample solutions for analysis.
| Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
| RP-HPLC (Simultaneous) | Not specified | >98% | <2% | Not specified | Not specified |
| HPLC with PEIC Derivatization | 0.39–12.5 µg/mL[4] | 101.77 ± 7.10% to 102.33 ± 8.69%[4] | <2%[4] | Not specified | Not specified |
| RP-HPLC | 20-120 µg/mL[5] | 99.8%[5] | Intra-day: <1.46%, Inter-day: <2.22%[5] | Not specified | Not specified |
Data compiled from references[3][4][5].
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high sample throughput and is a cost-effective alternative to HPLC for the quantification of ethambutol.
-
Sample and Standard Preparation:
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Methanol–toluene–concentrated ammonia (12:10:0.5 v/v/v).[6]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: After development, spray the plate with a solution of methanol–ninhydrin–acetic acid (50 mL: 1 g: 10 mL), heat at 100°C for 5 minutes, and scan at 510 nm.[6]
-
-
Quantification: Quantify the amount of ethambutol by densitometric analysis of the spots.
| Parameter | Value |
| Linearity Range | Not specified |
| Accuracy (% Recovery) | 102-103% (at 50-150% spike levels)[6] |
| Precision (%RSD) | 0.674% - 1.48%[6] |
Data compiled from reference[6].
Electrochemical Methods
Electrochemical methods provide a sensitive and rapid means for the determination of ethambutol. These techniques are based on the electrochemical oxidation or reduction of the analyte at a modified electrode surface.
Square Wave Voltammetry at a Modified Electrode
This method utilizes a glassy carbon electrode modified with nickel nanoparticles decorated on electrochemically reduced graphene oxide (NiNPs/ERGO/GCE) for the sensitive determination of ethambutol.[7][8]
Caption: Key components and process for electrochemical determination of ethambutol.
-
Electrode Preparation: Modify a glassy carbon electrode with NiNPs/ERGO as described in the literature.[8]
-
Electrochemical Measurement:
-
Place the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into an electrochemical cell containing a supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).
-
Add the ethambutol sample solution to the cell.
-
Record the square wave voltammogram by scanning the potential.
-
-
Quantification: The peak current is proportional to the concentration of ethambutol. A calibration curve is constructed by plotting the peak current against the concentration of standard solutions.
| Parameter | Value |
| Linearity Range | 0.05–100 µM[7][8] |
| Limit of Detection (LOD) | 0.023 µM[7] |
| Limit of Quantification (LOQ) | 0.075 µM[7] |
| Recovery in Pharmaceutical Formulation | 99.6–109%[7] |
| Precision (%RSD) | < 1% (n=20)[7] |
Data compiled from reference[7].
Conclusion
A variety of analytical methods are available for the determination of ethambutol in pharmaceutical formulations. The choice of method depends on factors such as the required sensitivity and selectivity, the availability of instrumentation, and the sample matrix. Spectrophotometric methods are simple and suitable for routine analysis, while HPLC and HPTLC methods offer higher specificity and are ideal for quality control in the presence of other drugs. Electrochemical methods provide excellent sensitivity and are well-suited for the determination of low concentrations of ethambutol. The protocols and data presented in these application notes provide a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
- 1. ijpsr.com [ijpsr.com]
- 2. SPECTROPHOTOMETRIC DETERMINATION OF ETHAMBUTOL IN PURE AND PHARMACEUTICAL FORMS USING TRIPHENYL METHANE DYES Sayanna | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of an HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid, Pyrazinamide, and this compound in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of simple and sensitive HPLC-UV method for this compound detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Sensitive electrochemical determination of ethambutol in pharmaceutical formulation and human urine at nickel nanoparticles/electrochemically reduced graphene oxide modified electrode [uwcscholar.uwc.ac.za]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Stability of ethambutol hydrochloride in different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ethambutol hydrochloride under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound?
The stability of this compound is primarily affected by pH, temperature, and oxidizing agents.[1][2] Like many pharmaceutical compounds, exposure to conditions outside of its optimal stability range can lead to degradation.
Q2: Under what pH conditions is this compound susceptible to degradation?
This compound is known to undergo degradation under both acidic and alkaline conditions. Forced degradation studies, a common practice in pharmaceutical development, have demonstrated that the molecule is susceptible to hydrolysis when exposed to acids and bases.[1][2]
Q3: How does temperature impact the stability of this compound?
Elevated temperatures can accelerate the degradation of this compound, particularly in the presence of hydrolytic conditions (acidic or basic solutions). However, some studies have indicated that this compound is relatively stable under dry heat conditions.
Q4: Is this compound sensitive to oxidation?
Yes, forced degradation studies have shown that this compound is susceptible to oxidative stress.[1][2] Experiments involving exposure to oxidizing agents like hydrogen peroxide have resulted in the degradation of the compound.
Q5: What are the known degradation products of this compound?
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the ethylenediamine bridge. While specific degradation products are not extensively detailed in the provided search results, a stability-indicating analytical method is crucial to separate the intact drug from any potential degradants.[1][2]
Troubleshooting Guide
Issue: Unexpected degradation of my this compound sample during analysis.
-
Potential Cause 1: pH of the solution.
-
Troubleshooting: Verify the pH of your sample and analytical mobile phase. Ethambutol has pKa values around 6.3-6.6 and 9.5, meaning its ionization state, and potentially its stability, is highly dependent on the pH of the environment. Ensure your buffers are correctly prepared and have the intended pH.
-
-
Potential Cause 2: Temperature fluctuations.
-
Troubleshooting: Ensure your samples are stored at the recommended temperature and avoid repeated freeze-thaw cycles. If conducting experiments at elevated temperatures, be aware that this can accelerate degradation, especially in non-neutral pH solutions.
-
-
Potential Cause 3: Presence of oxidizing agents.
-
Troubleshooting: Check for any potential sources of oxidation in your experimental setup. This could include dissolved oxygen in your solvents or reactive excipients in a formulation. Degassing solvents and using antioxidants may be necessary.
-
Issue: I am observing unknown peaks in my HPLC chromatogram.
-
Potential Cause: Degradation of this compound.
-
Troubleshooting: This is a strong indication of sample degradation. To confirm, you can perform a forced degradation study on a known standard of this compound under acidic, basic, and oxidative conditions. The retention times of the resulting degradation product peaks can be compared to the unknown peaks in your sample chromatogram. This will help in identifying the nature of the degradation.
-
Data on Forced Degradation Studies
The following table summarizes the qualitative results from forced degradation studies performed on this compound. These studies are designed to test the stability of the molecule under extreme conditions and are a key component in the development of stability-indicating analytical methods.
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 1N HCl, heated at 60°C for 10 hours | Degradation Observed |
| Base Hydrolysis | 1N NaOH, heated at 60°C for 10 hours | Degradation Observed |
| Oxidation | 30% v/v H₂O₂, stored for 10 hours | Degradation Observed |
| Neutral Hydrolysis | Reflux in water | Degradation Observed |
| Photolysis | Exposure to UV light | Generally Stable |
| Thermal Degradation | Dry heat | Generally Stable |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Prepare a solution of this compound in a suitable diluent.
-
Acid Treatment: Mix 3 mL of the sample solution with 3 mL of 1N hydrochloric acid.
-
Incubation: Heat the mixture at 60°C for 10 hours in a water bath.
-
Neutralization: After the incubation period, cool the solution and neutralize it with 3 mL of 1N sodium hydroxide.
-
Dilution: Make up the final volume to 10 mL with the diluent.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Base Hydrolysis
-
Sample Preparation: Prepare a solution of this compound in a suitable diluent.
-
Base Treatment: Mix 3 mL of the sample solution with 3 mL of 1N sodium hydroxide.
-
Incubation: Heat the mixture at 60°C for 10 hours in a water bath.
-
Neutralization: After the incubation period, cool the solution and neutralize it by adding 3 mL of 1N hydrochloric acid.
-
Dilution: Make up the final volume to 10 mL with the diluent.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 3: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a solution of this compound in a suitable diluent.
-
Oxidizing Agent: Mix 3 mL of the sample solution with 3 mL of 30% v/v aqueous hydrogen peroxide solution.
-
Incubation: Keep the mixture at room temperature for 10 hours.
-
Dilution: After the incubation period, make up the volume to the mark with the diluent.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a typical forced degradation study of this compound.
Caption: Key factors influencing the degradation of this compound.
References
Technical Support Center: Interference of Ethambutol in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the potential interference of the anti-tuberculosis drug ethambutol in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ethambutol might interfere with biochemical assays?
A1: The primary proposed mechanism of ethambutol interference is through its action as a chelating agent. Ethambutol's chemical structure allows it to bind to metal ions, such as copper, zinc, and iron.[1] Many enzymatic assays rely on these metal ions as cofactors for proper function. By sequestering these essential ions, ethambutol can potentially inhibit enzyme activity, leading to falsely decreased results.
Q2: Are there documented cases of ethambutol causing direct analytical interference in common biochemical assays?
A2: While the in vivo effects of ethambutol, such as hepatotoxicity and nephrotoxicity, are known and can lead to altered liver and kidney function test results, there is limited direct evidence in the scientific literature quantifying specific in vitro analytical interference in a wide range of common biochemical assays.[2] The potential for interference is largely inferred from its chemical properties.
Q3: Which types of assays are theoretically most susceptible to interference by ethambutol?
A3: Assays that are most likely to be affected are those that are dependent on metal ions that ethambutol can chelate. This includes certain enzymatic assays where metalloenzymes are part of the reaction cascade. For example, some assays for alkaline phosphatase (ALP), which is a zinc-containing enzyme, could potentially be affected.
Q4: Can ethambutol's absorbance spectrum interfere with spectrophotometric assays?
A4: Ethambutol itself does not have a strong absorbance in the visible light spectrum, where many colorimetric assays are measured. However, it can form complexes, for instance with iodine, that do absorb light at specific wavelengths (e.g., 293 nm and 360 nm).[3] While this is utilized for ethambutol's own quantification, it is less likely to interfere with common biochemical assays that are typically measured at different wavelengths.
Q5: How can I determine if ethambutol is interfering with my assay?
A5: A systematic approach is required to investigate potential interference. This typically involves performing a spike-and-recovery study, where a known concentration of ethambutol is added to a patient sample, and the results are compared to a baseline sample. A significant deviation from the expected result suggests interference. The Clinical and Laboratory Standards Institute (CLSI) document EP07 provides detailed guidelines for interference testing.[4][5][6]
Troubleshooting Guides
Issue: Unexpectedly Low Enzyme Activity Results
Possible Cause: If you are running an enzymatic assay that requires a metal cofactor (e.g., zinc, copper) and you observe lower than expected activity in samples from patients on ethambutol, the drug's chelating properties may be inhibiting the enzyme.
Troubleshooting Steps:
-
Review Assay Methodology: Confirm if the enzyme in your assay is a metalloenzyme.
-
Perform a Spike-in Experiment:
-
Take a pooled serum sample with normal enzyme activity.
-
Divide the sample into two aliquots.
-
To one aliquot, add a known concentration of ethambutol (within the therapeutic range).
-
To the other aliquot, add an equal volume of saline as a control.
-
Measure the enzyme activity in both samples. A significant decrease in the ethambutol-spiked sample suggests interference.
-
-
Consider an Alternative Assay: If interference is confirmed, investigate if there is an alternative method for measuring the analyte that is not metal-dependent.
Issue: Discrepant Results Between Different Assay Methods
Possible Cause: You may observe that for a particular analyte, one assay method gives a result that is inconsistent with another method for samples from patients taking ethambutol. This could be due to one of the methods being susceptible to interference.
Troubleshooting Steps:
-
Identify Methodological Differences: Compare the principles of the two assays. Is one enzymatic and the other colorimetric? Does one rely on a metal-catalyzed reaction?
-
Consult Literature and Manufacturer's Information: Check for any known interferences for each assay method.
-
Follow the Interference Testing Protocol: Use the protocol outlined in the "Experimental Protocols" section below to systematically test for ethambutol interference in the affected assay.
Data Presentation
As there is a lack of specific quantitative data on ethambutol interference in the literature, the following table is illustrative of the potential effects based on its chelating mechanism. These are not based on published experimental results for ethambutol but are common types of interference seen with other chelating agents.
| Assay | Analyte | Potential Interference | Plausible Mechanism |
| Enzymatic | Alkaline Phosphatase (ALP) | Falsely Decreased | Chelation of Zinc, a required cofactor. |
| Enzymatic | Lactate Dehydrogenase (LDH) | Falsely Decreased | Chelation of Zinc, which can be a cofactor for some LDH isoenzymes. |
| Colorimetric | Iron | Falsely Decreased | Chelation of iron, preventing its reaction with the chromogen. |
| Colorimetric | Copper | Falsely Decreased | Chelation of copper, preventing its reaction with the chromogen. |
Experimental Protocols
Protocol for Investigating Potential Ethambutol Interference (Based on CLSI EP07)
This protocol provides a general framework for assessing the in vitro interference of ethambutol in a quantitative biochemical assay.[4][5][6]
1. Materials:
- Pooled patient serum or plasma with analyte concentration near the medical decision point.
- Ethambutol hydrochloride standard.
- Saline solution (0.9% NaCl).
- Your laboratory's automated chemistry analyzer and the assay .
2. Preparation of Test and Control Samples:
- Prepare a stock solution of ethambutol in deionized water.
- Create a series of spiked samples by adding different concentrations of the ethambutol stock solution to aliquots of the pooled serum. The final concentrations should bracket the therapeutic range of ethambutol.
- Prepare corresponding control samples by adding an equal volume of saline to aliquots of the same pooled serum.
3. Measurement:
- Analyze the test (ethambutol-spiked) and control (saline-spiked) samples in triplicate on your chemistry analyzer.
4. Data Analysis:
- Calculate the mean analyte concentration for each set of triplicates.
- Determine the difference in the mean concentration between the test and control samples for each ethambutol concentration.
- Calculate the percentage of interference: [(Mean Test - Mean Control) / Mean Control] * 100.
- Compare the percentage of interference to the predefined acceptance limit for the assay. A statistically significant and clinically meaningful difference indicates interference.
Mandatory Visualizations
References
- 1. Effect of a chelating drug on balance and tissue distribution of four essential metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric Detection of Multidrug-Resistant or Extensively Drug-Resistant Tuberculosis by Use of Malachite Green Indicator Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference Screening in Clinical Chemistry | CLSI [clsi.org]
- 5. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 6. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
Ethambutol MIC Testing Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in ethambutol minimum inhibitory concentration (MIC) testing for Mycobacterium tuberculosis and other mycobacteria.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in ethambutol MIC testing?
A1: Variability in ethambutol MIC testing can arise from several factors throughout the experimental workflow. Key sources include the choice of susceptibility testing method (e.g., agar proportion vs. broth microdilution), the composition and quality of the culture medium, the preparation and standardization of the bacterial inoculum, the incubation conditions, and the interpretation of endpoint results.[1][2][3] Lot-to-lot variation in supplements like Oleic Acid-Albumin-Dextrose-Catalase (OADC) can also significantly impact drug activity and, consequently, MIC values.[1]
Q2: Why do I get different ethambutol MIC values with different testing methods?
A2: Different methods for determining ethambutol MICs, such as agar dilution, broth microdilution (e.g., Resazurin Microtiter Assay - REMA), and automated systems (e.g., BACTEC™ MGIT™ 960), inherently have different procedural parameters that can lead to varied results.[1][4][5][6] Generally, MICs determined in liquid media (broth-based methods) are found to be lower than those determined in solid media (agar-based methods).[5][6] This is an important consideration when comparing data across different studies or laboratories.
Q3: What is the significance of the embB gene in ethambutol resistance, and why doesn't its sequence always correlate with my phenotypic MIC result?
A3: The embB gene, particularly mutations at codon 306, is a major determinant of ethambutol resistance in Mycobacterium tuberculosis.[1][7] These mutations alter the target of ethambutol, the arabinosyl transferase enzyme involved in cell wall synthesis.[1][7] However, the correlation between embB mutations and phenotypic MIC results is not always perfect. Some resistant isolates may not have mutations in the commonly screened regions of embB, suggesting the involvement of other resistance mechanisms. Conversely, the presence of an embB mutation does not always confer a high level of resistance that is detectable by all phenotypic methods.[8]
Q4: How critical is the inoculum preparation for ethambutol MIC testing?
A4: The standardization of the inoculum is a critical step for ensuring the reproducibility of MIC testing.[9] An inoculum that is too dense can lead to an overestimation of the MIC, while an inoculum that is too dilute may result in an underestimation. It is crucial to adjust the turbidity of the bacterial suspension to a specific McFarland standard to ensure a consistent number of colony-forming units (CFUs) are used in each assay.[4][10]
Troubleshooting Guides
Issue 1: High variability in MIC results between experimental repeats.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Ensure the bacterial suspension is consistently prepared to the same McFarland turbidity standard before each experiment. Verify the CFU/mL of the standardized inoculum periodically through serial dilution and plating.[9] |
| Media Preparation Variability | Prepare a large batch of media to be used for a series of experiments. If using commercial supplements like OADC, consider using the same lot number for all comparative experiments to minimize lot-to-lot variability.[1] |
| Subjective Endpoint Reading | For manual methods, have two independent researchers read the results. For colorimetric assays like the Resazurin Microtiter Assay (REMA), use a spectrophotometer to obtain quantitative readings.[4][6] |
| Edge Effects in Microtiter Plates | To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the drug and affect results, consider not using the outermost wells for experimental samples or filling them with sterile media. |
Issue 2: Ethambutol MICs are consistently higher or lower than expected based on published data.
| Possible Cause | Troubleshooting Step |
| Different Testing Method Used | Be aware that broth-based methods generally yield lower MICs than agar-based methods.[5][6] When comparing your results to the literature, ensure you are comparing data from the same or a similar testing methodology. |
| Incorrect Drug Concentration | Verify the stock solution concentration of ethambutol. Prepare fresh stock solutions regularly and store them appropriately. Perform quality control of the drug stock by testing against a reference strain with a known ethambutol MIC. |
| Media Composition | The type of media (e.g., 7H10, 7H11, Middlebrook 7H9) can influence the MIC.[4][5] Ensure you are using the appropriate medium for your chosen protocol and for the specific mycobacterial species being tested. |
| Incubation Time | The duration of incubation can impact the final MIC reading.[1] Adhere strictly to the incubation times specified in the standardized protocol you are following. |
Data Presentation
Table 1: Comparison of Ethambutol MICs by Different Methods
| Method | M. tuberculosis MIC Range (μg/mL) | M. avium Complex MIC Range (μg/mL) | Reference |
| Agar Dilution (7H10/7H11) | 5.0 - 30.0 | Not specified | [4] |
| Broth Microdilution (REMA) | ≤2.5 - ≥3.125 | Not specified | [4][6] |
| Broth Dilution (7H12, Radiometric) | Lower than in solid medium | Lower than in solid medium | [5] |
| Sensititre™ MYCOTB Plate | 0.5 - 32.0 | Not specified | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing using Resazurin Microtiter Assay (REMA)
This protocol is adapted from the methodology described for determining ethambutol MICs.[4]
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase).
-
Ethambutol Stock Solution: Prepare a stock solution of ethambutol in sterile distilled water.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of ethambutol in the 7H9 broth to achieve the desired final concentration range.
-
Inoculum Preparation:
-
Culture the mycobacterial isolate on an appropriate solid medium.
-
Prepare a bacterial suspension in 7H9 broth and adjust the turbidity to a No. 1 McFarland standard.
-
Dilute this suspension 1:20 in 7H9 broth.
-
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension. Include a growth control well (no ethambutol) and a sterile control well (no inoculum).
-
Incubation: Seal the plates and incubate at 37°C for one week.
-
Resazurin Addition: Add 25 µL of a 0.02% resazurin solution to each well.
-
Re-incubation: Re-incubate the plates for an additional 48 hours.
-
Reading Results: The MIC is the lowest concentration of ethambutol that prevents a color change from blue (no growth) to pink (growth).
Visualizations
Caption: Workflow for Ethambutol MIC Testing using REMA.
Caption: Troubleshooting Flowchart for High MIC Variability.
References
- 1. aphl.org [aphl.org]
- 2. Variability of Mycobacterium avium Complex Isolates Drug Susceptibility Testing by Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variability of Mycobacterium avium Complex Isolates Drug Susceptibility Testing by Broth Microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Detecting Ethambutol Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]
- 8. Diagnostic Accuracy of a Molecular Drug Susceptibility Testing Method for the Antituberculosis Drug Ethambutol: a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Strategies to minimize ethambutol degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ethambutol degradation during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of ethambutol?
A1: Ethambutol degradation is primarily influenced by exposure to hydrolysis, oxidation, and photolysis.[1][2] Temperature and pH are also critical factors, with higher temperatures accelerating degradation.
Q2: What are the recommended storage conditions for ethambutol to ensure long-term stability?
A2: For optimal long-term stability, ethambutol hydrochloride tablets should be stored in well-closed containers at 15-30°C, protected from light, moisture, and excessive heat.[3] Aqueous solutions of 0.5% ethambutol have been shown to be stable for up to one year when stored at 3 to 7°C.[4]
Q3: How can I monitor the stability of my ethambutol samples over time?
A3: A validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential for monitoring the degradation of ethambutol. This allows for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products.[1][2]
Q4: My ethambutol solution appears to have lost potency. What could be the cause?
A4: Loss of potency can occur if the solution is not stored under recommended conditions. For instance, at 37°C, approximately half of the activity of ethambutol can be lost within 2 to 4 days.[4] Ensure that solutions are stored at refrigerated temperatures (3 to 7°C) and protected from light.
Q5: Are there any known incompatibilities of ethambutol with common excipients?
A5: While specific interaction studies are extensive, it is crucial to perform compatibility testing with any new formulation. Forced degradation studies can help identify potential interactions with excipients under stress conditions such as high humidity and temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Verify the storage conditions of your sample. Perform a forced degradation study on a reference standard to identify potential degradation product peaks. |
| Loss of assay value | Chemical instability | Review the pH and temperature of your storage environment. Ensure the container is well-sealed and protected from light. |
| Physical changes in the sample (e.g., discoloration) | Oxidation or photolytic degradation | Store samples in amber-colored containers or in the dark to prevent light exposure. Consider purging the container with an inert gas like nitrogen to minimize oxidation. |
Quantitative Data Summary
The following table summarizes the stability of ethambutol under various conditions.
| Preparation | Storage Temperature | Storage Duration | Stability | Reference |
| 0.5% Aqueous Solution | 3 to 7°C | 1 year | Stable | [4] |
| Middlebrook 7H10 Medium | 3 to 7°C | 1 month | Acceptable Stability | [4] |
| Middlebrook 7H10 Medium | 37°C | 2 to 4 days | ~50% loss of activity | [4] |
| Oral Suspension (in SyrSpend SF pH4) | Refrigerated (2-8°C) & Room Temperature (20-25°C) | 30 days | Stable | [5] |
| Four-Drug Fixed-Dose Combination (unpacked) | 40°C / 75% RH | Not specified | Severe decomposition | [6] |
Experimental Protocols
Protocol 1: Stability Testing of Ethambutol using RP-HPLC
This protocol describes a stability-indicating RP-HPLC method to separate and quantify ethambutol from its degradation products.[1]
Materials:
-
Ethambutol reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
ODS Hypersil C-18 column (or equivalent)
Procedure:
-
Mobile Phase Preparation: Prepare a buffer of 10 mM KH2PO4 and adjust the pH to 4.4 with orthophosphoric acid. The mobile phase is a 50:50 (v/v) mixture of this buffer and acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve the ethambutol reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Prepare the ethambutol sample to be tested in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: ODS Hypersil C-18
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for ethambutol is approximately 6.1 minutes.[1] Compare the peak area of the sample to the standard to determine the concentration and assess for the presence of any degradation peaks.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for subjecting ethambutol to stress to understand its degradation pathways.
Materials:
-
Ethambutol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV lamp
Procedure:
-
Acid Hydrolysis: Treat the ethambutol solution with 1N HCl and heat. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Treat the ethambutol solution with 1N NaOH and heat. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Treat the ethambutol solution with 30% H2O2.
-
Photolytic Degradation: Expose the ethambutol solution to UV light.
-
Thermal Degradation: Heat the solid ethambutol sample at a high temperature (e.g., 80°C).
-
Analysis: Analyze the stressed samples using the validated RP-HPLC method described in Protocol 1 to identify and quantify degradation products.
Visualizations
Caption: Major degradation pathways for ethambutol.
Caption: Workflow for ethambutol stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] FORCED DEGRADATION STUDIES FOR ETHAMBUTOL BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 3. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of antimycobacterial drugs in susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A pilot stability study on four-drug fixed-dose combination anti-tuberculosis products - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in ethambutol quantification from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of ethambutol in complex biological samples.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of ethambutol, offering systematic approaches to identify and resolve them.
Problem 1: Low Analyte Recovery
Question: My recovery of ethambutol is consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of ethambut-ol can stem from several factors related to the sample preparation and analytical method. Here is a step-by-step guide to troubleshoot this issue:
-
Evaluate Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT may result in the co-precipitation of ethambut-ol with proteins, especially if the drug is protein-bound. Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in the correct ratio (typically 3:1 solvent to plasma) and that vortexing is adequate to ensure complete protein denaturation.[1] One study reported a mean extraction recovery of 98.70% for ethambutol from human plasma using a protein precipitation method with methanol.[2]
-
Solid-Phase Extraction (SPE): Suboptimal SPE conditions are a common cause of low recovery.
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated to create the appropriate environment for analyte retention.
-
Loading: The sample pH should be optimized to ensure ethambut-ol is in the correct ionization state for retention on the chosen sorbent.
-
Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes ethambut-ol.
-
Elution: The elution solvent must be strong enough to fully desorb ethambut-ol from the sorbent.
-
-
Liquid-Liquid Extraction (LLE): Inefficient extraction can lead to low recovery.
-
Solvent Choice: The organic solvent should have a high affinity for ethambut-ol and be immiscible with the aqueous sample.
-
pH Adjustment: The pH of the aqueous sample should be adjusted to maximize the partitioning of ethambut-ol into the organic phase.
-
Extraction Technique: Ensure sufficient mixing (e.g., vortexing) to facilitate the transfer of the analyte into the extraction solvent.
-
-
-
Assess Analyte Stability: Ethambutol may be unstable under certain pH or temperature conditions. Evaluate the stability of ethambut-ol in the sample matrix and during the entire analytical process.
-
Review Chromatographic Conditions: Poor chromatography can manifest as low recovery. Check for issues such as peak tailing or broadening, which may indicate interactions with the analytical column.
Problem 2: Significant Ion Suppression or Enhancement in LC-MS/MS Analysis
Question: I am observing significant ion suppression/enhancement when analyzing ethambut-ol in plasma. How can I identify the source and mitigate this matrix effect?
Answer:
Ion suppression or enhancement is a common matrix effect in LC-MS/MS analysis. Here’s how to troubleshoot and address this issue:
-
Confirm and Characterize the Matrix Effect:
-
Post-Column Infusion Experiment: This is a definitive way to identify the retention time regions where ion suppression or enhancement occurs. Infuse a standard solution of ethambut-ol directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal indicates ion suppression, while a rise indicates enhancement.
-
-
Optimize Sample Preparation to Remove Interferences:
-
The primary goal is to remove the matrix components that are causing the ion suppression/enhancement.
-
Protein Precipitation (PPT): While being a simpler method, it may not effectively remove phospholipids, which are common sources of ion suppression.
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering matrix components than PPT. Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the most effective one for removing the specific interferences in your matrix.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating ethambut-ol from interfering substances based on their differential solubility.
-
-
Modify Chromatographic Conditions:
-
Improve Separation: Adjust the chromatographic gradient or change the analytical column to separate the elution of ethambut-ol from the interfering matrix components identified in the post-column infusion experiment.
-
Reduce Injection Volume: A smaller injection volume can reduce the amount of matrix components introduced into the ion source.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.
-
-
Utilize an Appropriate Internal Standard:
-
A stable isotope-labeled (SIL) internal standard for ethambut-ol is the ideal choice. A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing accurate correction.
-
Problem 3: Poor Peak Shape and Reproducibility
Question: My ethambut-ol peak is tailing, and the retention time is shifting between injections. What could be the cause?
Answer:
Poor peak shape and retention time variability can compromise the accuracy and precision of your assay. Consider the following troubleshooting steps:
-
Check for Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing and shifting retention times.
-
Solution: Implement a column wash procedure after each batch of samples. If the problem persists, consider using a guard column or replacing the analytical column.
-
-
Evaluate Mobile Phase Composition:
-
pH: The pH of the mobile phase can affect the ionization state of ethambut-ol and its interaction with the stationary phase. Ensure the mobile phase is properly buffered and the pH is consistent.
-
Solvent Quality: Use high-purity, LC-MS grade solvents to avoid contamination.
-
-
Assess for System Leaks or Blockages:
-
Leaks: Check all fittings and connections for any signs of leakage, which can cause pressure fluctuations and retention time shifts.
-
Blockages: A blockage in the system, particularly in the column frit or tubing, can lead to high backpressure and distorted peak shapes.
-
-
Injection Volume and Solvent:
-
Injection Volume: Injecting too large a volume can overload the column and cause peak distortion.
-
Injection Solvent: The composition of the injection solvent should be compatible with the mobile phase to avoid peak shape issues. Ideally, the injection solvent should be weaker than the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is best for minimizing matrix effects when quantifying ethambut-ol in plasma?
A1: The choice of sample preparation technique depends on the specific requirements of the assay, such as the desired limit of quantification and the available instrumentation.
-
Solid-Phase Extraction (SPE) is often considered the most effective technique for removing a wide range of matrix interferences, including phospholipids and salts, which are common causes of ion suppression in LC-MS/MS.[3]
-
Liquid-Liquid Extraction (LLE) can also provide a clean extract if the solvent system and pH are optimized for ethambut-ol.
-
Protein Precipitation (PPT) is the simplest method but is generally less effective at removing matrix components compared to SPE and LLE.[1] However, for some assays, a simple PPT may be sufficient.[2][4]
It is recommended to evaluate different sample preparation techniques during method development to determine the one that provides the best balance of recovery, matrix effect reduction, and practicality for your specific application.
Q2: What is the ideal internal standard for ethambut-ol quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) ethambut-ol . A SIL internal standard has the same chemical properties as ethambut-ol and will behave identically during sample preparation and chromatographic separation. This ensures that any variations due to matrix effects or extraction efficiency will affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.
Q3: How should I store my biological samples to ensure the stability of ethambut-ol?
A3: For long-term storage, it is generally recommended to store plasma and urine samples at -20°C or lower . One study found that ethambut-ol was stable in human urine for at least one week when stored at -20°C.[5][6][7] It is crucial to perform stability studies as part of your method validation to confirm the stability of ethambut-ol in your specific matrix under your storage conditions. This should include freeze-thaw stability and long-term stability assessments.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Ethambut-ol Quantification
| Sample Preparation Method | Biological Matrix | Analyte Recovery (%) | Matrix Effect | Reference |
| Protein Precipitation (Methanol) | Human Plasma | 98.70 | Not specified | [2] |
| Protein Precipitation (Acetonitrile) | Human Plasma | Not specified | No significant matrix effect observed | [8] |
| Column Chromatography | Human Urine | Quantitative | Not applicable (UV detection) | [5][6][7] |
Note: This table summarizes available data. A direct comparative study of all three methods for ethambut-ol in the same matrix was not found in the reviewed literature.
Experimental Protocols
Protocol 1: Protein Precipitation for Ethambut-ol from Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[2]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex for approximately 1 minute.
-
-
Protein Precipitation:
-
Add 1.0 mL of methanol to the sample.
-
Vortex the mixture for 5 minutes at 2000 rpm.
-
-
Centrifugation:
-
Centrifuge the samples for 10 minutes at 4000 rpm and 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 4 µL) of the supernatant into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) - General Procedure
This is a general protocol that should be optimized for ethambut-ol.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water or an appropriate buffer.
-
-
Sample Loading:
-
Pre-treat the plasma or urine sample by adjusting the pH to ensure ethambut-ol is in the appropriate ionization state for retention.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.
-
-
Elution:
-
Elute ethambut-ol from the cartridge using a strong organic solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 3: Liquid-Liquid Extraction (LLE) - General Procedure
This is a general protocol that requires optimization for ethambut-ol.
-
Sample Preparation:
-
Pipette a known volume of the biological sample into a glass tube.
-
Add the internal standard.
-
Adjust the pH of the sample to optimize the partitioning of ethambut-ol into the organic phase.
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the organic layer containing ethambut-ol to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the analytical system.
-
Visualizations
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.nirt.res.in [eprints.nirt.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Standardization of the method for estimation of ethambutol in pharmaceutical preparations and biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of ethambutol in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ethambutol in plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of ethambutol synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethambutol. The information is designed to address common challenges and improve reaction yields.
Troubleshooting Guide
Issue: Low Overall Yield
Question: My ethambutol synthesis is resulting in a low overall yield. What are the common causes and how can I improve it?
Answer: Low yields in ethambutol synthesis can stem from several factors throughout the reaction sequence. Here are some key areas to investigate:
-
Purity of Starting Materials: The purity of the initial reactants, particularly (S)-(+)-2-amino-1-butanol, is crucial. Impurities can lead to side reactions and reduce the yield of the desired product. One patented method emphasizes that starting with a highly pure form of d-2-amino-1-butanol is essential for producing a pharmaceutically elegant grade of ethambutol dihydrochloride[1].
-
Reaction Conditions: The reaction conditions for the condensation of (S)-(+)-2-amino-1-butanol with a 1,2-dihaloethane (like 1,2-dichloroethane) are critical. The temperature and reaction time should be optimized. A specific patent suggests a reaction temperature of 100°C to 140°C for a duration of 2 to 5 hours[2].
-
Side Reactions: The formation of byproducts is a common cause of low yields. For instance, the secondary amine formed as an intermediate is more nucleophilic than the primary amine of the starting material, which can lead to further reactions and the formation of undesired side products[3]. Using a large excess of the more expensive D-2-aminobutanol can help to inhibit N-polyalkyl substitution reactions, though this may not eliminate byproducts entirely[4].
-
Purification Process: Product loss can occur during the purification steps. The separation and purification of ethambutol from byproducts can be challenging[4]. Optimizing the crystallization and separation process is important. For example, after the reaction, adding HCl and an alcohol, followed by crystallization, can yield the final product[2].
Issue: Formation of Side Products and Impurities
Question: I am observing significant side product formation in my reaction mixture. How can I minimize these and improve the purity of my ethambutol?
Answer: The formation of side products is a known challenge in ethambutol synthesis. Here are some strategies to mitigate this issue:
-
Control of Stoichiometry: The molar ratio of the reactants plays a significant role. In the reaction between (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane, using an excess of the aminobutanol can suppress the formation of polyalkylated byproducts[4].
-
Monitoring Reaction Progress: Closely monitoring the reaction progress can help in stopping the reaction before significant amounts of side products are formed. Techniques like APCI-MS can be used to track the appearance of side product peaks[3].
-
Alternative Synthesis Routes: If side reactions are persistent, exploring alternative synthesis routes might be beneficial. For example, a method involving the catalytic hydrogenation of a diamide dicarboxylic acid intermediate has been reported to produce ethambutol with high yield and good selectivity, potentially reducing the formation of byproducts[4].
-
Thorough Purification: A robust purification strategy is essential. This may involve recrystallization or column chromatography to separate the desired product from impurities[3][4].
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethambutol?
A1: A widely used method involves the direct condensation of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane[2][5]. However, this method can suffer from low yields and the formation of byproducts[4]. Various modifications and alternative routes have been developed to address these issues.
Q2: How can I obtain high-purity (S)-(+)-2-amino-1-butanol?
A2: High-purity (S)-(+)-2-amino-1-butanol can be obtained through the resolution of racemic (dl)-2-amino-1-butanol. A common method is to use L-(+)-tartaric acid to selectively crystallize the L(+)-tartrate salt of the d-2-amino-1-butanol isomer[1][6]. This process can significantly increase the purity of the starting material.
Q3: Are there any alternative reagents to 1,2-dichloroethane?
A3: While 1,2-dichloroethane is commonly used, other 1,2-dihaloethanes can also be employed for the synthesis of ethambutol and its analogs[7]. The choice of reagent can influence the reaction conditions and the profile of impurities.
Q4: What are some of the reported yields for different ethambutol synthesis methods?
A4: Yields can vary significantly depending on the synthetic route and the specific conditions used. For a summary of reported yields from different methods, please refer to the data presentation table below.
Data Presentation
The following table summarizes quantitative data from various ethambutol synthesis methodologies, allowing for easy comparison of their efficiencies.
| Synthesis Step/Method | Reactants | Catalyst/Reagent | Yield (%) | Reference |
| Resolution of dl-2-amino-1-butanol | dl-2-amino-1-butanol, L(+)-tartaric acid | Methanol | 75.2 | [1] |
| Resolution of dl-2-amino-1-butanol | dl-2-amino-1-butanol, L(+)-tartaric acid | Methanol | 81.9 | [1] |
| Condensation of (S)-2-aminobutanol with 1,2-dichloroethane | (S)-2-aminobutanol, 1,2-dichloroethane | - | 81.3 | [6] |
| Direct condensation and crystallization | S-(+)-2-amino-1-butanol, 1,2-dichloroethane | HCl, Ethanol | 80.16 | [2] |
| Catalytic hydrogenation of diamide dicarboxylic acid | Diamide dicarboxylic acid | Co(BF4)2·6H2O, Phosphine ligand | 90 | [4] |
| Six-step stereoselective synthesis from chiral butanediol (Overall Yield) | (R)-butane-1,2-diol | Multiple | 53 | [8] |
| Synthesis of L-2-aminobutyric acid from L-threonine | L-threonine | Enzyme catalysis | 91 | [4] |
| Synthesis of diamide dicarboxylic acid from L-2-aminobutyric acid | L-2-aminobutyric acid, oxalyl chloride | Dichloromethane, Triethylamine | 82 | [4] |
Experimental Protocols
1. Synthesis of Ethambutol via Direct Condensation
This protocol is based on the reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane[2].
-
Reaction Setup: In a suitable reaction vessel, mix (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.
-
Condensation Reaction: Heat the reaction mixture to a temperature between 100°C and 140°C. Maintain this temperature for 2 to 5 hours to allow the condensation reaction to proceed.
-
Acidification: After the reaction is complete, cool the reaction mixture. Add a solution of HCl in an alcohol (e.g., ethanol) to the mixture.
-
Crystallization: The addition of HCl will cause the ethambutol hydrochloride salt to precipitate.
-
Isolation: Isolate the crystalline product by filtration.
-
Purification: The final product can be further purified by recrystallization.
2. Synthesis of Ethambutol via Catalytic Hydrogenation
This protocol outlines a newer method involving the synthesis of a diamide dicarboxylic acid intermediate followed by catalytic hydrogenation[4].
-
Step 1: Synthesis of L-2-Aminobutyric Acid (Enzymatic)
-
Combine L-threonine, ammonium formate, TD enzyme solution, FDH/FDH co-expression crude enzyme solution, NAD+, and a mixed solution of pyridoxal phosphate.
-
React at 40°C for 24 hours.
-
Purify the product using macroporous resin adsorption, concentration, and ethanol precipitation to obtain L-2-aminobutyric acid.
-
-
Step 2: Synthesis of Diamide Dicarboxylic Acid
-
In a reaction kettle, add dichloromethane, L-2-aminobutyric acid, oxalyl chloride, and triethylamine.
-
Carry out the amidation reaction at 100°C for 12 hours.
-
Remove the excess solvent by rotary evaporation.
-
Recrystallize the remaining solid from an aqueous solution and dry to obtain the diamide dicarboxylic acid.
-
-
Step 3: Synthesis of Ethambutol
-
In a suitable reactor, add methanol, the diamide dicarboxylic acid, Co(BF4)2·6H2O as a catalyst, and a tridentate phosphine ligand.
-
Introduce hydrogen gas and maintain a pressure of 0.5 MPa.
-
Perform catalytic hydrogenation at 150°C for 2 hours to obtain ethambutol.
-
Visualizations
Caption: Direct condensation pathway for ethambutol synthesis.
Caption: General experimental workflow for ethambutol synthesis.
References
- 1. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]
- 2. CN108218724B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Ethambutol synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Ethambutol | Semantic Scholar [semanticscholar.org]
- 7. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
Validation & Comparative
Validation of Analytical Methods for Ethambutol: A Comparative Guide Based on ICH Guidelines
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the quantification of Ethambutol, a key anti-tuberculosis drug, following the rigorous standards set by the International Council on Harmonisation (ICH) guidelines.
The following sections present a summary of quantitative data from various High-Performance Liquid Chromatography (HPLC) methods coupled with UV detection. Detailed experimental protocols are provided to allow for replication and adaptation. Additionally, workflow diagrams generated using Graphviz illustrate the logical steps of the validation process.
Comparative Performance of Validated HPLC-UV Methods for Ethambutol
The performance of an analytical method is assessed through several key validation parameters as stipulated by the ICH. The table below summarizes the performance characteristics of different HPLC-UV methods developed for the determination of ethambutol.
| Parameter | Method 1 | Method 2 | Method 3 | ICH Acceptance Criteria |
| Linearity (R²) | 0.9999[1][2][3] | 0.9995[4] | 0.999[5] | ≥ 0.999 |
| Linear Range (µg/mL) | 0.39–12.5[1][2][3] | 20–120[4] | Not Specified | Dependent on assay |
| Accuracy (% Recovery) | 101.77 ± 7.10% to 102.33 ± 8.69%[1][2][3] | 99.8%[4] | 99.55%[5] | Typically 98.0% - 102.0%[6] |
| Precision (%RSD) | 0.07% to 1.82%[1] | Intra-day: < 1.46%, Inter-day: < 2.22%[4] | 0.3%[5] | For assay, typically ≤ 2% |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.370 µg/mL[5] | To be determined |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 1.122 µg/mL[5] | To be determined |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Method 1: HPLC-UV with Pre-column Derivatization
This method involves the derivatization of Ethambutol with phenethyl isocyanate (PEIC) prior to HPLC analysis.[1][2][3]
-
Chromatographic Conditions:
-
Derivatization Procedure:
-
Ethambutol test solutions (1.2 mL) are added to Eppendorf tubes.
-
Different concentrations of PEIC (in the range of 0.2 to 2.0 mg/mL) are added.
-
The mixture is shaken using a rotator at 20 rpm for 90 minutes at room temperature for derivatization.[1]
-
Method 2: HPLC for Combination Tablets
This method is designed for the quantitative determination of ethambutol hydrochloride in combination tablets.
-
Chromatographic Conditions:
-
Derivatization Procedure:
-
Ethambutol is derivatized with phenylethylisothiocyanate.
-
The reaction is carried out at room temperature for 5 minutes.[4]
-
Method 3: Simultaneous Estimation with Isoniazid
This RP-HPLC method was developed for the simultaneous estimation of Ethambutol and Isoniazid in tablet dosage form.[5]
-
Chromatographic Conditions:
Visualizing the Validation Workflow
The following diagrams, created using the DOT language, illustrate the key processes in the validation of an analytical method for ethambutol.
References
- 1. Development and validation of simple and sensitive HPLC-UV method for this compound detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of simple and sensitive HPLC-UV method for this compound detection following transdermal application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of this compound in the combination tablets by precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Determination of assay for Ethambutol in this compound Tablets by RP-HPLC – Experiment Journal [experimentjournal.com]
Ethambutol vs. its Meso-Isomer: A Comparative Analysis of Antimycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Ethambutol is a cornerstone of first-line tuberculosis treatment, exhibiting bacteriostatic activity against Mycobacterium tuberculosis and other mycobacteria.[][2][3] Its efficacy is critically dependent on its stereochemistry. Ethambutol possesses two chiral centers, resulting in three stereoisomers: the (+)-(S,S)-enantiomer, the (-)-(R,R)-enantiomer, and the achiral meso-isomer.[2][4] This guide provides a detailed comparative analysis of the antimycobacterial activity of the therapeutically active (S,S)-ethambutol and its meso-isomer, supported by experimental data and methodologies.
Comparative Efficacy
The antimycobacterial activity of ethambutol stereoisomers varies significantly. The (+)-(S,S)-enantiomer is the most potent, demonstrating substantially greater activity against mycobacteria compared to its meso-isomer and the (-)-(R,R)-enantiomer.[2][4]
| Stereoisomer | Relative Potency |
| (+)-(S,S)-Ethambutol | 12-16 times more active than the meso-isomer.[][2] |
| meso-Ethambutol | Significantly less active than the (S,S)-enantiomer. |
| (-)-(R,R)-Ethambutol | 200-500 times less active than the (S,S)-enantiomer.[][2] |
Table 1: Relative Potency of Ethambutol Stereoisomers. This table summarizes the difference in antimycobacterial activity between the stereoisomers of ethambutol.
Mechanism of Action
The primary mechanism of action for ethambutol involves the inhibition of the enzyme arabinosyl transferase.[][2][5] This enzyme is crucial for the polymerization of D-arabinofuranose into arabinan and subsequently arabinogalactan, a key component of the mycobacterial cell wall.[][2] Inhibition of arabinosyl transferase disrupts the synthesis of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and inhibition of bacterial growth.[]
References
A Comparative Guide to Ethambutol Quantification Methods for Inter-Laboratory Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of ethambutol in biological matrices. It is designed to assist researchers and drug development professionals in selecting appropriate methods and understanding the critical parameters for inter-laboratory cross-validation. While direct inter-laboratory comparison studies for ethambutol quantification are not extensively published, this guide synthesizes validation data from various independent studies to offer a comparative overview of method performance.
Overview of Quantification Methods
The quantification of ethambutol, a primary anti-tuberculosis drug, in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. The most prevalent methods for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique is widely accessible and cost-effective. However, since ethambutol lacks a strong UV chromophore, a pre-column derivatization step is typically required to enhance its detectability.[1] Phenethyl isocyanate (PEIC) is a common derivatizing agent used for this purpose.[1][2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, often without the need for derivatization.[3][4] It is considered the gold standard for bioanalytical assays due to its ability to provide structural confirmation of the analyte.
Comparative Performance of Ethambutol Quantification Methods
The following tables summarize the performance characteristics of various HPLC-UV and LC-MS/MS methods for ethambutol quantification as reported in the literature. These parameters are essential for evaluating the reliability and suitability of a method for a specific application.
Table 1: Performance Characteristics of HPLC-UV Methods for Ethambutol Quantification in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 0.39 - 12.5[2] | 0.2 - not specified[5] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.39[2] | 0.2[5] |
| Intra-day Precision (%RSD) | < 5.2[5] | Not Reported |
| Inter-day Precision (%RSD) | < 7.6[5] | Not Reported |
| Accuracy (% Recovery) | 101.77 ± 7.10 to 102.33 ± 8.69[1][2][6] | Not Reported |
Table 2: Performance Characteristics of LC-MS/MS Methods for Ethambutol Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.2 - 10[3] | 0.25 - 10 | 0.5 - 10 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.2[3] | 0.25 | 0.5[4] |
| Intra-day Precision (%CV) | < 9[3] | < 15[4] | Not Reported |
| Inter-day Precision (%CV) | < 9[3] | < 15[4] | Not Reported |
| Accuracy (%) | 92.1 - 105.5[3] | Not Reported | 91.5 - 110.0[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods across different laboratories. Below are representative protocols for HPLC-UV and LC-MS/MS methods.
HPLC-UV Method with Pre-column Derivatization
This protocol is based on the derivatization of ethambutol with phenethyl isocyanate (PEIC).[2]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to separate the supernatant.
2. Derivatization:
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in a derivatization agent solution (PEIC in a suitable solvent).
-
Incubate at room temperature to allow the reaction to complete.
3. HPLC-UV Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 25:75 v/v).[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 200 nm.[5]
-
Injection Volume: 20 µL.
LC-MS/MS Method
This protocol outlines a direct injection method without derivatization.[3]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge and collect the supernatant for injection.
2. LC-MS/MS Analysis:
-
Column: A suitable column for polar compounds (e.g., a HILIC or a specific reverse-phase column).
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic phases, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for ethambutol and its internal standard.
Cross-Validation Workflow Between Laboratories
A robust cross-validation between laboratories is essential to ensure that different methods produce comparable results. The following diagram illustrates an ideal workflow for such a study.
Caption: Idealized workflow for inter-laboratory cross-validation.
Conclusion
Both HPLC-UV with derivatization and LC-MS/MS are viable methods for the quantification of ethambutol in biological matrices. LC-MS/MS generally offers superior sensitivity and selectivity. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. For reliable cross-laboratory comparisons, it is imperative to use well-characterized reference standards, implement robust quality control procedures, and ideally, participate in proficiency testing programs. The provided data and protocols serve as a valuable resource for laboratories aiming to establish and validate ethambutol quantification methods and to facilitate the comparison of results across different sites.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ethambutol in plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of simple and sensitive HPLC-UV method for this compound detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
Ethambutol's Efficacy Against Drug-Susceptible and Drug-Resistant Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ethambutol against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (TB). The following sections detail the in vitro activity of ethambutol, its clinical efficacy in various treatment regimens, and the experimental protocols for assessing its effectiveness.
In Vitro Efficacy: A Tale of Two Strains
Ethambutol's in vitro efficacy is markedly different between drug-susceptible and drug-resistant TB strains. This difference is primarily quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
Minimum Inhibitory Concentration (MIC) Data
The MIC of ethambutol for drug-susceptible M. tuberculosis is typically low, indicating its effectiveness. However, for drug-resistant strains, particularly those with mutations in the embB gene, the MIC is significantly higher, signifying reduced efficacy.
| Strain Type | Genotype (Common Mutations) | Typical MIC Range (µg/mL) |
| Drug-Susceptible | Wild-type embB | 0.5 - 2.0 |
| Ethambutol-Resistant (Low-Level) | embB codon 306 mutations (e.g., M306I, M306V) | 4.0 - 10.0 |
| Ethambutol-Resistant (High-Level) | embB codon 406 mutations (e.g., G406A, G406D) | >10.0 |
| Multidrug-Resistant (MDR-TB) | Varies, often includes embB mutations | Can range from susceptible to high-level resistance |
Comparison of Clinical Efficacy
The clinical utility of ethambutol varies significantly depending on the resistance profile of the infecting M. tuberculosis strain. In drug-susceptible TB, it plays a crucial role in the initial phase of treatment, primarily to prevent the emergence of resistance to other first-line drugs.[1] However, its contribution to the overall bactericidal activity of the standard regimen is considered modest.[2]
For drug-resistant TB, particularly multidrug-resistant TB (MDR-TB), the role of ethambutol is more nuanced. It is often included in treatment regimens when the strain is susceptible to it, but its efficacy is considered inferior to other second-line drugs.[3][4]
| Patient Population | Treatment Regimen | Treatment Success Rate | Key Findings |
| Drug-Susceptible Pulmonary TB [5][6] | Standard 4-drug regimen (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol) | ~94% | Early discontinuation of ethambutol based on rapid molecular testing did not negatively impact treatment success rates, suggesting its primary role is to prevent resistance in the initial phase.[5][6] |
| Isoniazid-Resistant TB | 6-month regimen of Isoniazid, Rifampin, Pyrazinamide, and Ethambutol | Successful outcomes reported | A four-drug, 6-month daily regimen including ethambutol was effective for treating isoniazid-resistant TB. |
| Multidrug-Resistant TB (MDR-TB) [3] | Standardized MDR-TB regimen including Ethambutol | 52% | Treatment success was significantly lower in patients receiving ethambutol compared to those receiving cycloserine (60%) or terizidone (62%).[3] |
Mechanism of Action and Resistance
Ethambutol is a bacteriostatic agent that targets the synthesis of the mycobacterial cell wall.[7] Resistance to ethambutol is primarily associated with mutations in the embCAB operon, which encodes for arabinosyltransferases involved in cell wall biosynthesis.[1]
Signaling Pathway of Ethambutol Action and Resistance
References
- 1. aphl.org [aphl.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Treatment Outcomes and Adverse Drug Effects of Ethambutol, Cycloserine, and Terizidone for the Treatment of Multidrug-Resistant Tuberculosis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Early discontinuation of ethambutol in pulmonary tuberculosis treatment based on results of the GenoType MTBDR plus assay: A prospective, multicenter, non-inferiority randomized trial in South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Ethambutol Versus Novel Antitubercular Agents in the Lab
An In Vitro Comparative Guide for Researchers
The landscape of tuberculosis treatment is undergoing a significant transformation, with a pipeline of novel drugs offering hope against drug-resistant strains. This guide provides a comparative in vitro analysis of the first-line drug ethambutol against four promising novel antitubercular agents: bedaquiline, delamanid, pretomanid, and SQ109. The data presented here, summarized from recent studies, offers a quantitative look at their potency against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv.
Performance Snapshot: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of an antimicrobial agent is fundamentally measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for ethambutol and the selected novel agents against M. tuberculosis H37Rv. It is important to note that variations in MIC values can arise from different experimental methodologies.
| Drug | Target/Mechanism of Action | MIC against M. tuberculosis H37Rv (µg/mL) |
| Ethambutol | Inhibition of arabinosyl transferases, disrupting cell wall synthesis. | 0.025 - 3.27 |
| Bedaquiline | Inhibition of ATP synthase, depleting cellular energy. | 0.06 - 0.0625 |
| Delamanid | Pro-drug activated to inhibit mycolic acid synthesis. | ≤0.0125 |
| Pretomanid | Pro-drug with dual action: inhibition of mycolic acid synthesis and generation of reactive nitrogen species. | 0.06 - 0.25 |
| SQ109 | Multiple proposed mechanisms, including inhibition of MmpL3 transporter and disruption of proton motive force. | 0.2 - 0.78[1] |
Note: MIC values are compiled from multiple sources and may vary based on the specific assay used (e.g., MABA, REMA, broth microdilution).
Unveiling the Mechanisms: How These Agents Combat Tuberculosis
The novel antitubercular agents employ diverse and innovative strategies to eliminate M. tuberculosis, often targeting pathways distinct from traditional drugs like ethambutol.
Ethambutol acts by inhibiting arabinosyl transferases, enzymes crucial for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.
Bedaquiline , a diarylquinoline, introduces a novel mechanism by targeting the proton pump of ATP synthase[2][3]. This disrupts the bacterium's energy metabolism, leading to cell death[4].
dot
Delamanid and Pretomanid are both pro-drugs from the nitroimidazole class, requiring activation by a specific mycobacterial enzyme (F420-dependent nitroreductase)[5][6][7][8]. Once activated, they inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall[5][7][9][10][11]. Pretomanid also exhibits a dual mode of action, generating reactive nitrogen species that are toxic to the bacteria, particularly under anaerobic conditions[6][9][10][11].
dot
SQ109 is a diamine-based compound with multiple proposed mechanisms of action. It is thought to inhibit the MmpL3 transporter, which is essential for transporting mycolic acids[1]. Additionally, it can act as a protonophore uncoupler, disrupting the proton motive force across the bacterial membrane and affecting cellular energy production[12][13][14].
Experimental Corner: A Look at In Vitro Assay Protocols
The determination of MIC values is crucial for assessing the in vitro potency of antitubercular agents. Two common colorimetric methods used are the Microplate Alamar Blue Assay (MABA) and the Resazurin Microtiter Assay (REMA).
Microplate Alamar Blue Assay (MABA) Protocol
The MABA is a widely used method for determining the MIC of compounds against M. tuberculosis[15][16].
-
Preparation of Drug Plates: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a specific turbidity, typically equivalent to a McFarland standard of 1.0, and then diluted.
-
Inoculation: The prepared bacterial suspension is added to each well of the drug plate. Control wells (drug-free and bacteria-free) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plates are re-incubated for 24-48 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
dot
Resazurin Microtiter Assay (REMA) Protocol
The REMA is another rapid and cost-effective colorimetric assay for mycobacterial drug susceptibility testing.
-
Plate Preparation: Similar to MABA, serial dilutions of the drugs are made in a 96-well microplate with appropriate growth medium.
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis H37Rv is prepared.
-
Inoculation: The bacterial suspension is added to the wells.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Addition of Resazurin: A resazurin solution is added to all wells.
-
Final Incubation: The plates are incubated for an additional 12-24 hours.
-
Result Interpretation: The reduction of blue resazurin to pink resorufin by viable bacteria indicates growth. The MIC is the lowest drug concentration that remains blue.
This guide provides a foundational in vitro comparison of ethambutol with key novel antitubercular agents. The superior potency of the novel agents in these assays underscores their potential in the development of more effective tuberculosis treatment regimens. Researchers are encouraged to consider these findings in the context of their own experimental designs and to consult the primary literature for more detailed information.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. tballiance.org [tballiance.org]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Baseline and acquired resistance to bedaquiline, linezolid and pretomanid, and impact on treatment outcomes in four tuberculosis clinical trials containing pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Ethambutol: A Validated Reference Standard for Tuberculosis Drug Screening
Ethambutol is a primary bacteriostatic antibiotic used in the combination therapy of tuberculosis (TB), an infectious disease caused by Mycobacterium tuberculosis.[1][] Its well-characterized mechanism of action and established inhibitory concentrations have solidified its role as an essential reference standard in the screening and development of new anti-TB drugs. This guide provides an objective comparison of ethambutol's performance against other first-line agents, supported by experimental data and standardized protocols for researchers and drug development professionals.
Mechanism of Action: Disrupting the Mycobacterial Cell Wall
Ethambutol's primary mode of action is the inhibition of mycobacterial cell wall synthesis.[1] It specifically targets and inhibits arabinosyl transferase enzymes, particularly EmbB, which are encoded by the emb gene cluster.[3] These enzymes are crucial for the polymerization of D-arabinose into arabinan, a key component of arabinogalactan and lipoarabinomannan (LAM). Arabinogalactan serves as a structural bridge, linking mycolic acids to the peptidoglycan layer.
By disrupting this process, ethambutol effectively halts the formation of the complete mycolyl-arabinogalactan-peptidoglycan complex.[1][] This leads to a compromised cell wall with increased permeability, rendering the bacterium more susceptible to other drugs and environmental stresses.[1][4]
Caption: Ethambutol inhibits arabinosyl transferases, disrupting cell wall synthesis.
Comparative Performance: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. It is a critical metric for assessing the efficacy of anti-TB agents. Ethambutol provides a reliable benchmark for evaluating the potency of novel compounds. The typical MIC ranges for first-line anti-TB drugs against the standard reference strain, M. tuberculosis H37Rv, are presented below.
| Drug | Molecular Target | Typical MIC Range (µg/mL) against M. tuberculosis H37Rv |
| Ethambutol | Arabinosyl Transferases (EmbA/B/C) | 0.5 - 2.0[5] |
| Isoniazid | Mycolic Acid Synthesis (InhA) | 0.02 - 0.04[5] |
| Rifampicin | RNA Polymerase (RpoB) | 0.2 - 0.4[5] |
| Pyrazinamide | Unclear (requires acidic pH) | 25 - 100 (at pH 5.5)[6] |
Note: MIC values can vary based on the specific methodology and laboratory conditions.
Experimental Protocol: MIC Determination by Broth Microdilution
The broth microdilution assay is a standard method for determining the MIC of antimicrobial agents against M. tuberculosis. Ethambutol is routinely included as a positive control to validate the assay's performance.
1. Inoculum Preparation:
-
Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[7]
-
Incubate at 37°C until the culture reaches mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][9]
2. Plate Preparation:
-
Perform two-fold serial dilutions of test compounds and the ethambutol reference standard in a 96-well microtiter plate.[7] The final volume in each well should be 100 µL.
-
Ethambutol concentrations should bracket the known MIC range (e.g., from 16 µg/mL down to 0.125 µg/mL).
-
Include a drug-free well for growth control and a sterile medium well for a negative control.
3. Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well.
-
Seal the plate and incubate at 37°C for 7 to 14 days.[7]
4. MIC Reading:
-
After incubation, assess bacterial growth. This can be done visually or by adding a growth indicator, such as resazurin.
-
With resazurin, a color change from blue to pink indicates bacterial viability.
-
The MIC is recorded as the lowest drug concentration that prevents this color change, thereby inhibiting bacterial growth.[7]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The validation of ethambutol as a reference standard is founded on its specific and well-understood mechanism of action, along with its consistent and reproducible MIC against M. tuberculosis. Its inclusion in drug screening assays is critical for quality control, ensuring the reliability and comparability of results. By serving as a benchmark, ethambutol allows researchers to accurately gauge the relative potency of novel drug candidates, making it an indispensable tool in the global effort to combat tuberculosis.
References
- 1. Ethambutol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 5. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide: Oral Versus Nanoformulation Delivery of Ethambutol
For Researchers, Scientists, and Drug Development Professionals
Ethambutol, a cornerstone of first-line tuberculosis therapy, faces challenges related to patient compliance and potential toxicity due to its frequent dosing schedule.[1] Nanoformulations of ethambutol are emerging as a promising strategy to overcome these limitations by offering sustained drug release, improved bioavailability, and targeted delivery. This guide provides an objective comparison of the performance of oral versus nanoformulation delivery of ethambutol, supported by experimental data, to aid researchers in the development of more effective tuberculosis treatments.
Performance Comparison: At a Glance
The following tables summarize the key performance indicators of oral and nanoformulation delivery of ethambutol based on available preclinical and clinical data.
| Table 1: Pharmacokinetic Profile Comparison | | :--- | :--- | :--- | | Parameter | Oral Ethambutol | Ethambutol Nanoformulation (PLGA NPs) | | Bioavailability | ~75-80% in humans[2] | Sustained plasma levels suggest potential for improved bioavailability. | | Time to Maximum Concentration (Tmax) | 2.5 ± 0.9 hours (fasting, human)[2] | Slower onset, with sustained release over days.[3] | | Maximum Concentration (Cmax) | 4.5 ± 1.0 µg/mL (fasting, 25 mg/kg, human)[2] | Lower Cmax compared to oral, but maintained for a longer duration.[3] | | Elimination Half-life (t1/2) | 3.43 hours (rat lung tissue) | Drug detectable in plasma for up to 5 days in mice.[3] | | Dosing Frequency | Daily[1] | Potential for weekly administration.[3] |
| Table 2: Efficacy and Safety Profile Comparison | | :--- | :--- | :--- | | Parameter | Oral Ethambutol | Ethambutol Nanoformulation | | In Vitro Efficacy (MIC) | 0.39 µg/mL against M. smegmatis[4] | 1.5 µg/mL (nanoformulation), 0.72 µg/mL (effective ethambutol) against M. smegmatis[4] | | In Vivo Efficacy | 4.80 log10 CFU reduction in lungs of rats (M. tuberculosis)[5] | Equivalent therapeutic effect to daily oral free drugs with weekly dosing against M. avium in mice.[3] | | In Vitro Cytotoxicity | Cell viability of ~85% at 50 µg/mL on 3T3 cells.[4] | Higher biocompatibility with cell viability of >95% at 50 µg/mL on 3T3 cells (graphene oxide-based).[4] Non-toxic in MTT assay (Solid Lipid Nanoparticles).[6] | | In Vivo Toxicity | Testicular toxicity and spermatogenesis disruption reported in rats with repeated administration.[7] | In vivo toxicity studies for ethambutol-specific nanoformulations are limited but are a critical area for future research. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in this guide.
Preparation of Ethambutol-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication technique.
Materials:
-
Ethambutol hydrochloride (EMB)
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Poloxamer 188)
-
Phosphate buffered saline (PBS)
Procedure:
-
Lipid Phase Preparation: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. Ethambutol is then dispersed in the molten lipid.
-
Aqueous Phase Preparation: The surfactant and co-surfactant are dissolved in double-distilled water and heated to the same temperature as the lipid phase.
-
Emulsification: The hot aqueous phase is added to the hot lipid phase and subjected to high-speed homogenization (e.g., using a high-shear homogenizer) for a specific duration to form a coarse oil-in-water emulsion.
-
Ultrasonication: The resulting pre-emulsion is then sonicated using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The nanoemulsion is cooled down in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactant.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of ethambutol.
Animal Model:
-
Wistar rats (male or female, specific weight range)
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dosing: A single dose of ethambutol (e.g., 90 mg/kg) is administered orally (intragastric gavage) to the rats.[8]
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[8]
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Drug Quantification: The concentration of ethambutol in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2), using non-compartmental analysis.
Resazurin Microtiter Assay (REMA) for Anti-Mycobacterial Activity
This assay is a colorimetric method to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium.
Materials:
-
Mycobacterium species (e.g., M. smegmatis or M. tuberculosis)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.01% w/v)
-
Ethambutol (and nanoformulation) stock solutions
Procedure:
-
Inoculum Preparation: A suspension of the Mycobacterium strain is prepared and its turbidity is adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final inoculum concentration.
-
Drug Dilution: Serial two-fold dilutions of the test compounds (oral ethambutol and nanoformulation) are prepared in the 96-well plates containing the supplemented Middlebrook 7H9 broth.
-
Inoculation: The prepared mycobacterial inoculum is added to each well. Control wells containing only medium, only inoculum, and medium with the highest concentration of the drug vehicle are included.
-
Incubation: The plates are sealed and incubated at 37°C for a specified period (e.g., 7 days for M. tuberculosis).
-
Addition of Resazurin: After incubation, the resazurin solution is added to each well, and the plates are re-incubated for 24-48 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in this comparative study.
Caption: Mechanism of action of Ethambutol.
Caption: Experimental workflow for comparative analysis.
Conclusion
The available data strongly suggests that nanoformulations of ethambutol have the potential to significantly improve upon conventional oral delivery. The key advantages of nanoformulations include sustained drug release, which could lead to reduced dosing frequency and improved patient compliance, and a potentially better safety profile as indicated by in vitro cytotoxicity studies. While in vivo efficacy data against Mycobacterium tuberculosis for ethambutol nanoformulations is still emerging, the promising results from studies on other mycobacterial species warrant further investigation.
For researchers and drug development professionals, the focus should now be on conducting comprehensive in vivo studies that directly compare the efficacy and long-term toxicity of promising ethambutol nanoformulations with the standard oral regimen in relevant animal models of tuberculosis. Such studies will be critical in translating the potential of nanotechnology into tangible clinical benefits for tuberculosis patients.
References
- 1. Nano-Formulation of Ethambutol with Multifunctional Graphene Oxide and Magnetic Nanoparticles Retains Its Anti-Tubercular Activity with Prospects of Improving Chemotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic implications of nano-encapsulated rifabutin, azithromycin & ethambutol against experimental Mycobacterium avium infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Anti-Tuberculosis Nanodelivery Formulation of Ethambutol with Graphene Oxide | MDPI [mdpi.com]
- 5. Pharmacokinetics and dose response of anti-TB drugs in rat infection model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethambutol-Loaded Solid Lipid Nanoparticles as Dry Powder Inhalable Formulation for Tuberculosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repeated administration of ethambutol in therapeutic dose causes testes alteration and spermatogenesis disruption in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Head-to-head comparison of different analytical techniques for ethambutol detection
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of ethambutol is critical for pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given application.
Quantitative Performance Comparison
The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the detection of ethambutol using various techniques.
| Analytical Technique | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Pharmaceutical Tablets | 15-90 µg/mL | - | - | [1] |
| Transdermal application | 0.39–12.5 μg/mL | - | - | [2][3] | |
| Human Plasma | 0.106–7.006 µg/mL | - | 0.106 µg/mL | [4] | |
| Pharmaceutical Formulations | 20-120 µg/mL | - | - | [5] | |
| LC-MS/MS | Human Plasma | 0.106 - 7.006 µg/mL | - | 0.106 µg/mL | [4] |
| Spectrophotometry | Pure and Pharmaceutical Forms | 2.0-40 µg/mL | - | - | [6][7] |
| Pharmaceutical Preparations | 25-400 µg/mL | 25 µg/mL | - | [8] | |
| Gas Chromatography (GC) | Tablets | - | - | - | [9] |
| Capillary Electrophoresis (CE) | Water and Human Plasma | 2-50 ng/mL | 1.0 ng/mL (water), 0.4 µg/mL (plasma) | - | [10] |
| Pharmaceutical Formulations | - | - | 23.5 µmol/L | [11] | |
| Electrochemical Sensor | Pharmaceutical and Urine | 0.05‒100 µM | 0.023 µM | 0.075 µM | [12] |
| - | 0.0214 µM | 0.6713 µM | [13] | ||
| Racemic and Real Samples | 1.0 x 10⁻⁷ to 2.5 x 10⁻⁴ M | 3.10 x 10⁻⁸ M (RR-ETB), 8.52 x 10⁻⁸ M (SS-ETB) | - | [14] |
Experimental Workflows and Methodologies
A clear understanding of the experimental workflow is essential for replicating and validating analytical methods. The following diagrams, generated using Graphviz, illustrate the logical steps involved in some of the key techniques for ethambutol detection.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for ethambutol analysis.
References
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
- 3. Development and validation of simple and sensitive HPLC-UV method for this compound detection following transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. SPECTROPHOTOMETRIC DETERMINATION OF ETHAMBUTOL IN PURE AND PHARMACEUTICAL FORMS USING TRIPHENYL METHANE DYES Sayanna | Semantic Scholar [semanticscholar.org]
- 8. eprints.nirt.res.in [eprints.nirt.res.in]
- 9. A gas chromatographic/mass spectrometric study of the trimethylsilylation of ethambutol and a tablets assay method based on the trimethylsilyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of ethambutol and methoxyphenamine by capillary electrophoresis with electrochemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Biomimetic sensor for ethambutol employing β-cyclodextrin mediated chiral copper metal organic framework and carbon nanofibers modified glassy carbon electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Standardization of Ethambutol Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used methods for ethambutol (EMB) susceptibility testing in Mycobacterium tuberculosis. The standardization of these methods is critical for the accurate diagnosis and effective treatment of drug-resistant tuberculosis. This document summarizes quantitative data from inter-laboratory studies, details experimental protocols, and visualizes the workflow of a typical standardization study.
Data Presentation: A Comparative Analysis of Phenotypic and Genotypic Methods
The accurate determination of ethambutol resistance is crucial for guiding therapeutic regimens for tuberculosis. Various phenotypic and genotypic methods are employed, each with distinct performance characteristics. The following tables summarize the agreement, sensitivity, and specificity of commonly used methods as reported in comparative studies.
Table 1: Agreement of Phenotypic Methods for Ethambutol Susceptibility Testing
| Comparison | Agreement (%) | Kappa Value | Citation |
| MABA vs. Proportion Method | 84.7 | 0.67 (Good) | [1][2] |
| MGIT 960 vs. Proportion Method | 77.1 | 0.55 (Moderate) | [1][2] |
| MABA vs. PM (Resistance) | Significantly higher than MGIT 960 vs. PM | 0.78 (Good) | [1][2] |
| BACTEC 460TB vs. Agar Proportion | 91.4 (Pairwise interlaboratory) | Not Reported | [3] |
Table 2: Performance of Genotypic vs. Phenotypic Methods for Ethambutol Resistance Detection
| Genotypic Method | Phenotypic Comparator | Sensitivity (%) | Specificity (%) | Accuracy (%) | Citation |
| DNA Sequencing (embB) | MABA | 81.3 | 86.8 | 83.1 | [1][2] |
| PCR-DNA Sequencing (embB 306) | Various | 57 | 93 | Not Reported | [4] |
| PCR-DNA Sequencing (embB 306, 406, 497) | Various | 76 | 89 | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and standardization of susceptibility testing. Below are protocols for key phenotypic and genotypic methods.
Phenotypic Method: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a drug.
Protocol:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth, adjusting the turbidity to a McFarland standard of 1.0.
-
Drug Dilution: Prepare serial twofold dilutions of ethambutol in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a drug-free control well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.[2]
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
Phenotypic Method: BACTEC MGIT 960 System
The BACTEC Mycobacteria Growth Indicator Tube (MGIT) 960 system is an automated method for rapid mycobacterial detection and susceptibility testing.
Protocol:
-
Inoculum Preparation: Prepare an inoculum from a positive MGIT tube or a solid culture, adjusting the bacterial density according to the manufacturer's instructions.
-
Drug-Containing and Control Tubes: For each isolate, use a set of MGIT tubes: one drug-free growth control tube and tubes containing ethambutol at the critical concentration.
-
Inoculation: Inoculate all tubes with the prepared bacterial suspension.
-
Incubation: Place the tubes in the BACTEC MGIT 960 instrument. The instrument automatically incubates and monitors the tubes for bacterial growth by detecting oxygen consumption.
-
Result Interpretation: The instrument's software compares the growth in the drug-containing tubes to the growth control and provides a qualitative result of susceptible or resistant.
Genotypic Method: DNA Sequencing of the embB Gene
This method identifies mutations in the embB gene, which are associated with ethambutol resistance.
Protocol:
-
DNA Extraction: Extract genomic DNA from M. tuberculosis isolates.
-
PCR Amplification: Amplify the embB gene, particularly the region containing codons 306, 406, and 497, using specific primers.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sequencing: Perform Sanger sequencing of the purified PCR product.
-
Sequence Analysis: Compare the obtained sequence with a wild-type embB reference sequence to identify any mutations. The presence of specific mutations is correlated with ethambutol resistance.[4]
Workflow for an Inter-laboratory Standardization Study
The following diagram illustrates a typical workflow for an inter-laboratory study aimed at standardizing ethambutol susceptibility testing. Such studies are crucial for ensuring consistent and reliable results across different laboratories.
Caption: Workflow of an inter-laboratory study for ethambutol susceptibility testing standardization.
References
- 1. Frontiers | Detecting Ethambutol Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Multicenter Evaluation of Ethambutol Susceptibility Testing of Mycobacterium tuberculosis by Agar Proportion and Radiometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic Accuracy of a Molecular Drug Susceptibility Testing Method for the Antituberculosis Drug Ethambutol: a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Ethambutol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a controlled laboratory environment is paramount when handling chemical compounds such as Ethambutol Hydrochloride. Adherence to strict personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to mitigate risks of exposure and contamination. This document provides essential, step-by-step guidance for the safe handling of this compound.
Personal Protective Equipment (PPE) Recommendations
The selection and proper use of PPE are the first line of defense against chemical exposure. While specific breakthrough time data for this compound is not extensively available, recommendations are based on general guidelines for handling hazardous pharmaceutical compounds and cytotoxic drugs.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Powder-free nitrile or latex gloves. Double gloving is recommended. | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or splash goggles. | Protects eyes from dust particles and potential splashes. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides a full barrier for the face against splashes. |
| Respiratory Protection | A NIOSH-approved N95 dust respirator should be used when handling the powder form of this compound, especially if engineering controls like a fume hood are not available or insufficient to control dust. | Prevents inhalation of fine particles of the compound. |
Table 2: Glove Selection and Usage Guidelines
| Guideline | Description |
| Material | Nitrile gloves are generally recommended for handling chemicals. Latex gloves may also be suitable but can cause allergic reactions in some individuals. |
| Inspection | Always inspect gloves for tears or punctures before use. |
| Double Gloving | Wear two pairs of gloves. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff. |
| Changing Gloves | Change the outer glove immediately if it becomes contaminated. Both pairs of gloves should be changed regularly, approximately every 30-60 minutes during extended handling procedures. |
Procedural Workflow for Handling this compound
A systematic approach to donning, using, and doffing PPE is crucial to prevent cross-contamination and exposure. The following workflow outlines the key steps for safe handling.
Caption: A logical workflow for the selection, donning, handling, doffing, and disposal of PPE when working with this compound.
Operational and Disposal Plans
Handling Procedures:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weighing boats, etc.) for handling the compound. Clean equipment thoroughly after use or use disposable equipment.
-
Avoid generating dust. If weighing the powder, do so carefully to minimize aerosolization.
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, before cleaning up the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust and then use an appropriate absorbent material.
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
Disposal Plan:
-
All disposable PPE (gloves, gowns, etc.) used when handling this compound should be considered contaminated and disposed of as hazardous waste.
-
Place all contaminated disposable items in a clearly labeled, sealed hazardous waste bag or container.
-
Unused or waste this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Do not dispose of it down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
